molecular formula C40H42O12 B15285757 1,4-O-Diferuloylsecoisolariciresinol

1,4-O-Diferuloylsecoisolariciresinol

カタログ番号: B15285757
分子量: 714.8 g/mol
InChIキー: MOFDLYLEJWQRHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,4-O-Diferuloylsecoisolariciresinol is a natural product found in Cinnamomum osmophloeum with data available.

特性

IUPAC Name

[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]butyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDLYLEJWQRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Pathway of 1,4-O-Diferuloylsecoisolariciresinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloylsecoisolariciresinol, a complex lignan (B3055560) found in select plant species, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of the broader lignan and ferulic acid metabolic routes to propose a hypothetical pathway for the formation of this specialized metabolite. We delve into the key enzymatic steps, present putative experimental protocols for pathway elucidation, and provide a framework for future research in this area. Due to the nascent stage of research on this specific molecule, this document highlights the knowledge gaps and the inferential nature of the proposed pathway, encouraging further investigation to fully characterize the enzymes and regulatory mechanisms involved.

Introduction to Lignan Biosynthesis

Lignans are a diverse class of phenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Their biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts phenylalanine into various hydroxycinnamic acids, such as ferulic acid.[2] These activated acids, in the form of CoA esters, are then reduced to monolignols. The coupling of these monolignols, often mediated by dirigent proteins and laccases, leads to the formation of the basic lignan skeletons.[3]

One such key lignan is secoisolariciresinol (B192356), which can undergo various modifications, including glycosylation to form secoisolariciresinol diglucoside (SDG), a well-studied lignan abundant in flaxseed.[4][5] The focus of this guide, this compound, represents a further modification of the secoisolariciresinol backbone through the addition of two feruloyl groups.

Proposed Biosynthesis Pathway of this compound

Direct enzymatic evidence for the biosynthesis of this compound is currently unavailable in the scientific literature. Therefore, we propose a hypothetical pathway based on known enzymatic reactions in plant secondary metabolism, particularly the activities of acyltransferases.

The proposed pathway initiates from the central lignan intermediate, secoisolariciresinol, and the activated form of ferulic acid, feruloyl-CoA.

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Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Pathway Phenylalanine Phenylalanine Ferulic_Acid Ferulic_Acid Phenylalanine->Ferulic_Acid Multiple Steps Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA Synthetase 1_4_O_Diferuloylsecoisolariciresinol 1_4_O_Diferuloylsecoisolariciresinol Feruloyl_CoA->1_4_O_Diferuloylsecoisolariciresinol Feruloyl Donor Coniferyl_Alcohol Coniferyl_Alcohol Pinoresinol (B1678388) Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein Laccase Lariciresinol (B1674508) Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase Secoisolariciresinol->1_4_O_Diferuloylsecoisolariciresinol Secoisolariciresinol Diferuloyltransferase (Putative BAHD Acyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

The key enzymatic step in this proposed pathway is the transfer of two feruloyl groups from feruloyl-CoA to the 1- and 4-hydroxyl positions of secoisolariciresinol. This reaction is likely catalyzed by a specific acyltransferase, plausibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases. These enzymes are known to utilize CoA esters as acyl donors to acylate a wide range of acceptor molecules, including other secondary metabolites. The dashed lines in the diagram indicate the speculative nature of this final conversion.

Key Enzymes and Their Putative Roles

EnzymeProposed FunctionEvidence/Rationale
Phenylalanine Ammonia-Lyase (PAL) Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.Well-characterized enzyme in plant secondary metabolism.[2]
Cinnamate-4-hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL) Involved in the core phenylpropanoid pathway leading to the formation of p-coumaroyl-CoA.Foundational enzymes in the biosynthesis of all phenylpropanoids.[2]
Feruloyl-CoA Synthetase Activates ferulic acid to feruloyl-CoA, the donor molecule for the feruloylation reaction.[6]Essential for providing the activated acyl donor.
Pinoresinol-Lariciresinol Reductase (PLR) Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[4]A key enzyme in the central lignan pathway.
Secoisolariciresinol Diferuloyltransferase (Putative) Catalyzes the transfer of two feruloyl moieties from feruloyl-CoA to secoisolariciresinol.This is a hypothetical enzyme. Its existence is inferred from the structure of the final product. It is likely a member of the BAHD acyltransferase family.

Quantitative Data

As of the current literature survey, no specific quantitative data regarding the enzyme kinetics, substrate affinity, or in planta concentrations of intermediates for the biosynthesis of this compound are available. Research in this area is required to populate the following conceptual tables:

Table 1: Putative Kinetic Parameters of Secoisolariciresinol Diferuloyltransferase

SubstrateKm (µM)Vmax (nmol/mg/s)kcat (s-1)
SecoisolariciresinolData not availableData not availableData not available
Feruloyl-CoAData not availableData not availableData not available

Table 2: In Planta Concentrations of Pathway Intermediates and Product

CompoundPlant SpeciesTissueConcentration (µg/g FW)
SecoisolariciresinolData not availableData not availableData not available
Feruloyl-CoAData not availableData not availableData not available
This compoundData not availableData not availableData not available

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and characterize the enzymes involved, the following experimental approaches are recommended.

Identification of Candidate Genes

A transcriptomic approach (RNA-seq) comparing tissues or plant species with high and low levels of this compound can identify candidate acyltransferase genes that are co-expressed with other known lignan biosynthesis genes.

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Experimental_Workflow_Gene_ID Plant_Material Select plant tissues with high vs. low This compound content RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Bioinformatics Differential Gene Expression Analysis Co-expression Analysis RNA_Seq->Bioinformatics Candidate_Genes Identify Candidate BAHD Acyltransferase Genes Bioinformatics->Candidate_Genes

Caption: Workflow for candidate gene identification.

In Vitro Enzyme Assays

Candidate acyltransferase genes would be cloned and expressed in a heterologous system (e.g., E. coli or yeast). The purified recombinant protein would then be used in in vitro assays.

Protocol: Assay for Secoisolariciresinol Diferuloyltransferase Activity

  • Reaction Mixture:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 1 mM Dithiothreitol (DTT)

    • 200 µM Secoisolariciresinol (substrate)

    • 200 µM Feruloyl-CoA (acyl donor)

    • 1-5 µg Purified recombinant enzyme

    • Total volume: 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 1-O-feruloylsecoisolariciresinol and this compound.

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Enzyme_Assay_Workflow Recombinant_Enzyme Purified Recombinant Acyltransferase Reaction Incubate at 30°C Recombinant_Enzyme->Reaction Substrates Secoisolariciresinol + Feruloyl-CoA Substrates->Reaction Termination Stop Reaction (e.g., with acid) Reaction->Termination Analysis HPLC or LC-MS Analysis (Product Detection) Termination->Analysis

Caption: In vitro enzyme assay workflow.

In Vivo Functional Characterization

To confirm the in planta function of the identified gene, techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native plant species could be employed. A reduction or elimination of this compound in the genetically modified plants would provide strong evidence for the gene's role in its biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an intriguing puzzle. The proposed pathway, centered on the activity of a putative BAHD acyltransferase, provides a logical and testable framework for future research. The immediate priorities for the scientific community should be:

  • Metabolomic Profiling: Comprehensive analysis of plant species suspected to produce this compound to confirm its presence and identify co-occurring pathway intermediates.

  • Gene Discovery: Utilization of transcriptomic and genomic approaches to identify and isolate the candidate secoisolariciresinol diferuloyltransferase gene(s).

  • Biochemical Characterization: Detailed in vitro characterization of the identified enzyme(s) to determine substrate specificity, kinetic parameters, and reaction mechanism.

  • In Vivo Validation: Confirmation of the enzyme's function in planta using genetic modification techniques.

Elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable bioactive compound for applications in drug development and nutraceuticals.

References

The Role of 1,4-O-Diferuloylsecoisolariciresinol in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of phenylpropanoid dimers, are integral components of the plant defense arsenal. This technical guide delves into the putative role of a specific feruloylated lignan (B3055560), 1,4-O-Diferuloylsecoisolariciresinol, in plant immunity. While direct research on this particular compound is limited, this document synthesizes current knowledge on its parent molecule, secoisolariciresinol (B192356), the impact of feruloylation on plant cell wall integrity and defense, and the broader antimicrobial activities of related lignans. By examining the available evidence, we extrapolate the likely functions and mechanisms of this compound in protecting plants from pathogenic threats. This guide provides a comprehensive overview of relevant biosynthetic pathways, potential signaling cascades, quantitative antimicrobial data from related compounds, and detailed experimental protocols for assessing the in-planta defensive capabilities of such molecules.

Introduction: Lignans as Phytoalexins and Phytoanticipins

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off a myriad of pathogens, including fungi and bacteria. Lignans, which are formed by the oxidative coupling of two or more monolignol units, are key players in this defense system.[1] They can act as phytoalexins, being synthesized de novo in response to pathogen attack, or as phytoanticipins, being present constitutively in plant tissues to provide a pre-formed barrier. Secoisolariciresinol and its derivatives are prominent lignans found in various plant species, with flaxseed (Linum usitatissimum) being a particularly rich source.[2] The addition of feruloyl groups to the secoisolariciresinol backbone, forming this compound, is hypothesized to enhance its defensive properties. Feruloylation is known to play a crucial role in cross-linking polysaccharides and lignin (B12514952) in the plant cell wall, thereby increasing its rigidity and resistance to enzymatic degradation by pathogens.[3][4]

Biosynthesis of Feruloylated Lignans

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which generates monolignols such as coniferyl alcohol. The subsequent steps are outlined in the pathway diagram below.

Feruloylated_Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid HCT/C3H Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Coniferyl_alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Target_Compound 1,4-O-Diferuloyl- secoisolariciresinol Secoisolariciresinol->Target_Compound Feruloyl_CoA->Coniferyl_alcohol CCR, CAD Feruloyl_CoA->Target_Compound Acyltransferase (Hypothesized) Plant_Defense_Signaling Pathogen_Attack Pathogen Attack (PAMPs/DAMPs) Lignan_Biosynthesis Lignan Biosynthesis (incl. 1,4-O-Diferuloyl- secoisolariciresinol) Pathogen_Attack->Lignan_Biosynthesis SA_Pathway Salicylic Acid (SA) Signaling Pathogen_Attack->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Pathogen_Attack->JA_ET_Pathway ROS_Burst ROS Burst Pathogen_Attack->ROS_Burst Cell_Wall Cell Wall Reinforcement Lignan_Biosynthesis->Cell_Wall PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR JA_ET_Pathway->PR_Proteins ROS_Burst->Cell_Wall Antimicrobial_Assay_Workflow Start Start: Pure Compound & Pathogen Culture Agar_Diffusion Agar Well/Disc Diffusion Assay (Qualitative Screening) Start->Agar_Diffusion Broth_Dilution Broth Microdilution Assay (Quantitative MIC Determination) Start->Broth_Dilution Measure_Inhibition Measure Zone of Inhibition Agar_Diffusion->Measure_Inhibition Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->Determine_MIC End End: Antimicrobial Activity Quantified Measure_Inhibition->End Determine_MIC->End

References

1,4-O-Diferuloylsecoisolariciresinol and its relation to secoisolariciresinol diglucoside (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a class of diphenolic compounds, are phytoestrogens widely distributed in the plant kingdom, with flaxseed being a particularly rich source. Among these, secoisolariciresinol (B192356) diglucoside (SDG) is the principal lignan (B3055560), recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDG itself is not synthesized directly but exists as part of a larger, more complex polyester (B1180765) in the flaxseed hull. This technical guide delves into the core of flaxseed lignan chemistry, focusing on the relationship between a key precursor, 1,4-O-Diferuloylsecoisolariciresinol, and its well-studied derivative, SDG. We will explore their structures, metabolic pathways, biological effects, and the experimental methodologies used to study them, providing a comprehensive resource for professionals in the field of natural product research and drug development.

Chemical Structures and the Central Relationship

The primary lignan found in flaxseed is a complex polymer where secoisolariciresinol is ester-linked to other molecules. A significant component of this complex is this compound, which consists of a secoisolariciresinol backbone esterified with two ferulic acid molecules. Secoisolariciresinol diglucoside (SDG) is derived from this larger polymer through hydrolysis, which breaks the ester linkages.

This compound:

  • Synonyms: Secoisolariciresinol diferulate, 9,9'-Di-O-(E)-feruloylsecoisolariciresinol[1]

  • Molecular Formula: C40H42O12[2]

  • Molecular Weight: 714.75 g/mol [1]

  • Description: This molecule is an ester of secoisolariciresinol and two units of ferulic acid. It is a naturally occurring lignan that has been isolated from plants such as Alnus japonica[3].

Secoisolariciresinol Diglucoside (SDG):

  • IUPAC Name: (8R,8′R)-4,4′-Dihydroxy-3,3′-dimethoxylignane-9,9′-diyl di(β-D-glucopyranoside)[4]

  • Molecular Formula: C32H46O16[4]

  • Molecular Weight: 686.69 g/mol

  • Description: SDG is an antioxidant phytoestrogen found in flax, sunflower, sesame, and pumpkin seeds[4]. It is the glycosylated form of secoisolariciresinol, with two glucose molecules attached.

The fundamental relationship is that of a precursor and its processed product. In the flaxseed matrix, the complex lignan polymer, which includes feruloylated secoisolariciresinol derivatives, is hydrolyzed to release free SDG. This process is a critical step in both the laboratory extraction of SDG and its metabolic journey in the human body.

Metabolic Fate: From Plant Complex to Mammalian Lignans

Once ingested, the lignan polymer from flaxseed undergoes a series of transformations initiated by the gut microbiota. The initial step is the hydrolysis of the polymer to release SDG. Subsequently, SDG is deglycosylated by intestinal bacteria to its aglycone form, secoisolariciresinol (SECO). SECO is then further metabolized into the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These mammalian lignans are readily absorbed and are believed to be responsible for many of the health benefits associated with flaxseed consumption[5][6].

metabolic_pathway Lignan_Polymer Lignan Polymer (incl. This compound) SDG Secoisolariciresinol Diglucoside (SDG) Lignan_Polymer->SDG Hydrolysis SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Gut Microbiota) ED Enterodiol (ED) SECO->ED Metabolism (Gut Microbiota) EL Enterolactone (EL) ED->EL Oxidation Absorption Systemic Circulation (Absorption) ED->Absorption EL->Absorption

Metabolic conversion of flaxseed lignans.

Quantitative Data on Biological Activities and Pharmacokinetics

The biological effects of SDG have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo research. Data for this compound is less abundant in the literature.

Table 1: Biological Activities of Secoisolariciresinol Diglucoside (SDG)

Biological ActivityModel SystemKey FindingsReference(s)
Antioxidant DPPH radical scavenging assayIC50 = 78.9 µg/mL[7]
Anti-inflammatory LPS-induced RAW 264.7 macrophagesSignificant inhibition of NO production (IC50 values of 3.7 and 7.4 μM for related lignans)[3]
Neuroinflammation mouse model4 mg/mouse (p.o.) diminished leukocyte adhesion and migration across the BBB[7]
Anticancer SW480 human colon cancer cellsDose-dependent growth inhibition[8]
Human breast cancer mouse xenograftReduced number of proliferating tumor cells[4]
Cardioprotective Rabbit hypercholesterolemic atherosclerosis modelReduced serum cholesterol, LDL-C, and lipid peroxidation[4]
Antidiabetic Streptozotocin-induced diabetic rats20 mg/kg dose increased insulin (B600854) and decreased glucose serum levels[8]
Anti-hyperuricemic Potassium oxonate and hypoxanthine-induced hyperuricemic mice300 mg/kg dose reduced uric acid levels by 75.37% and suppressed hepatic xanthine (B1682287) oxidase expression by 50.99%[9]

Table 2: Pharmacokinetic Parameters of SDG and its Metabolites in Humans

CompoundTmax (hours)t1/2 (hours)Key ObservationReference(s)
Secoisolariciresinol (SECO) 5 - 74.8Rapidly absorbed after SDG ingestion.[6]
Enterodiol (ED) 12 - 249.4Appears later in serum, indicating microbial metabolism.[6]
Enterolactone (EL) 24 - 3613.2The final major metabolite with the longest half-life.[6]

Detailed Experimental Protocols

4.1. Extraction and Isolation of SDG from Flaxseed

This protocol is a generalized procedure based on common methods described in the literature, which involve alkaline hydrolysis to liberate SDG from its polymeric form[4][10].

  • Defatting: Mill whole flaxseeds and extract the resulting meal with hexane (B92381) to remove the oil. Air-dry the defatted meal.

  • Extraction of Lignan Polymer: Extract the defatted flaxseed meal with a mixture of an aliphatic alcohol (e.g., ethanol (B145695) or methanol) and water, or a dioxane/ethanol mixture[10][11]. This step extracts the lignan polymer complex.

  • Solvent Removal: Remove the organic solvent from the extract using a rotary evaporator.

  • Alkaline Hydrolysis: Treat the remaining aqueous extract with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to hydrolyze the ester bonds of the lignan polymer, releasing free SDG[4][10]. The mixture is typically heated to facilitate the reaction[12].

  • Purification:

    • Neutralize the hydrolyzed solution.

    • Perform liquid-liquid partitioning or use solid-phase extraction (e.g., C18 resins or anion exchange resins) to enrich the SDG fraction[11].

    • Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Quantification: Analyze the purity and quantity of the isolated SDG using analytical HPLC coupled with UV or mass spectrometry detection[11][13].

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification & Analysis Flaxseed Flaxseed Milling Milling Flaxseed->Milling Defatting Defatting (Hexane) Milling->Defatting Extraction Polymer Extraction (e.g., Ethanol/Water) Defatting->Extraction Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Extraction->Hydrolysis Purification Purification (e.g., SPE, Chromatography) Hydrolysis->Purification Analysis Quantification (HPLC-MS/UV) Purification->Analysis

Workflow for SDG extraction and purification.

4.2. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on a study evaluating the antioxidant potential of synthetic SDG[7].

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (SDG) in a suitable solvent.

  • Reaction Mixture: In a microplate or test tube, mix a defined volume of the DPPH solution with different concentrations of the SDG solution. A control containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging activity against the concentration of SDG to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

4.3. In Vivo Model: Hyperuricemia in Mice

This protocol is based on a study investigating the effect of SDG on uric acid levels in mice[9].

  • Animal Model: Use male Kunming mice. Induce hyperuricemia by intraperitoneal injection of potassium oxonate and oral administration of hypoxanthine (B114508) for a specified period (e.g., 7 days).

  • Dosing: Administer SDG orally to the treatment groups at different doses (e.g., 300 mg/kg) daily for the duration of the study. A control group receives the vehicle, and a model group receives the hyperuricemia-inducing agents but no SDG.

  • Sample Collection: At the end of the study, collect blood samples to measure serum uric acid levels. Euthanize the animals and collect liver, kidney, and intestinal tissues for further analysis.

  • Biochemical Analysis:

    • Measure serum uric acid levels using a commercial assay kit.

    • Measure hepatic xanthine oxidase (XOD) activity in liver homogenates.

  • Molecular Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) or Western blotting on tissue samples to analyze the expression of genes and proteins involved in uric acid transport and inflammation (e.g., ABCG2, OAT1, GLUT9, URAT1, TLR4, NF-κB).

  • Histological Analysis: Perform histological staining (e.g., H&E) on liver, kidney, and intestinal tissues to assess any structural changes.

Modulation of Cellular Signaling Pathways

SDG and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SDG has been shown to inhibit this pathway, thereby reducing inflammation[9].

nfkb_pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, Uric Acid) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NFκB Complex IkB_NFkB->NFkB Releases SDG SDG SDG->IKK Inhibits Gene_Expression Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Expression Activates

Inhibition of the NF-κB signaling pathway by SDG.

Conclusion and Future Directions

The study of flaxseed lignans, from the complex polymer containing this compound to the bioactive mammalian metabolites derived from SDG, offers a compelling field for research and development. The well-documented antioxidant, anti-inflammatory, and metabolic regulatory properties of SDG underscore its potential as a nutraceutical or a lead compound for drug discovery.

Future research should aim to:

  • Fully characterize the structure of the native lignan polymer in flaxseed and the specific role of components like this compound.

  • Investigate the specific biological activities of the precursor molecules themselves, before they are metabolized to SDG and its downstream products.

  • Conduct more extensive clinical trials to validate the therapeutic efficacy of purified SDG in various human diseases.

  • Explore synergistic effects of SDG with other bioactive compounds and conventional drugs.

By continuing to unravel the complex chemistry and biology of these compounds, the scientific community can better harness their potential for improving human health.

References

The Biological Activity of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) belonging to the secoisolariciresinol (B192356) class, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of the implicated signaling pathways are presented to support further research and development.

Core Biological Activities: Anti-Inflammatory and Cytotoxic Potential

This compound and its parent compounds exhibit significant biological activity, primarily in the realms of anti-inflammatory and cytotoxic effects. The anti-inflammatory properties are largely attributed to the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. The cytotoxic activity has been observed against various cancer cell lines, suggesting potential applications in oncology.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and related compounds.

Table 1: Anti-Inflammatory Activity of Secoisolariciresinol Derivatives

CompoundAssayCell LineIC50 (µM)
9,9′-O-Diferuloyl-(−)-secoisolariciresinolNitric Oxide (NO) InhibitionRAW 264.728.9[1]
Isolariciresinol Derivative 1Nitric Oxide (NO) InhibitionRAW 264.73.7[1]
Isolariciresinol Derivative 2Nitric Oxide (NO) InhibitionRAW 264.77.4[1]
Isolariciresinol Derivative 5Nitric Oxide (NO) InhibitionRAW 264.75.2[1]

Table 2: Cytotoxic Activity of Secoisolariciresinol Diglucoside (SDG)

Cell LineIncubation TimeIC50 (µg/mL)
HT-29 (Human Colon Cancer)24 h92.49
HT-29 (Human Colon Cancer)48 h75.83
HT-29 (Human Colon Cancer)72 h63.49
PA-1 (Human Ovarian Cancer)24 h85.32
PA-1 (Human Ovarian Cancer)48 h68.49
PA-1 (Human Ovarian Cancer)72 h57.49[2]

Mechanisms of Action: Modulation of Key Signaling Pathways

The biological effects of this compound and related lignans (B1203133) are mediated through the modulation of critical intracellular signaling pathways. The primary mechanism identified is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation and cell survival. Evidence also suggests an upstream inhibition of the Akt signaling pathway.

Inhibition of the NF-κB Signaling Pathway

This compound and its parent compound, secoisolariciresinol diglucoside (SDG), have been shown to suppress the NF-κB signaling cascade.[3][4][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Secoisolariciresinol derivatives intervene in this process by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 phosphorylates p_IkBa_p65_p50 P-IκBα-p65-p50 IkBa_p65_p50->p_IkBa_p65_p50 p65_p50 p65-p50 (Active NF-κB) p_IkBa_p65_p50->p65_p50 releases Proteasome Proteasome p_IkBa_p65_p50->Proteasome ubiquitination p65_p50_nucleus p65-p50 p65_p50->p65_p50_nucleus translocates Degraded_IkBa Degraded IκBα Proteasome->Degraded_IkBa Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Diferuloylsecoisolariciresinol->IKK_complex inhibits DNA DNA p65_p50_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the Akt Signaling Pathway

The Akt pathway, a key regulator of cell survival and proliferation, has also been identified as a target of secoisolariciresinol diglucoside (SDG).[7] It is suggested that SDG's inhibitory effect on the NF-κB pathway is at least partially dependent on the downregulation of Akt expression. This indicates an upstream regulatory role of Akt in the anti-inflammatory and cytotoxic effects of these lignans.

Akt_NF_kappa_B_Relationship Diferuloylsecoisolariciresinol 1,4-O-Diferuloyl- secoisolariciresinol Akt Akt Diferuloylsecoisolariciresinol->Akt inhibits IkB_alpha IκBα Akt->IkB_alpha activates (via IKK) Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation promotes NF_kappa_B NF-κB (p65/p50) IkB_alpha->NF_kappa_B inhibits Pro_inflammatory_response Pro-inflammatory Response NF_kappa_B->Pro_inflammatory_response promotes

Caption: Upstream inhibition of the Akt pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Pretreat Pre-treat with This compound Incubate_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_2 Incubate for 24h Stimulate->Incubate_2 Collect_Supernatant Collect supernatant Incubate_2->Collect_Supernatant Griess_Reaction Add Griess Reagent to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_IC50 Calculate NO inhibition and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. The IC50 value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, PA-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cytotoxic activities, primarily through the inhibition of the Akt/NF-κB signaling pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on in vivo studies to validate these findings, explore the broader therapeutic potential of this compound, and optimize its pharmacological properties for clinical applications. Further investigation into its effects on other signaling pathways and its potential for synergistic combinations with existing therapies is also warranted.

References

Antioxidant Properties of Secoisolariciresinol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth overview of the antioxidant properties of secoisolariciresinol (B192356) (SECO) and its diglucoside (SDG). Despite a comprehensive search, no specific data was found for 1,4-O-Diferuloylsecoisolariciresinol. The information presented herein pertains to its well-studied precursors and provides a foundational understanding of the potential antioxidant mechanisms relevant to this class of compounds.

Introduction

Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant interest for their diverse biological activities, including their potent antioxidant effects. Secoisolariciresinol diglucoside (SDG), primarily isolated from flaxseed, is a prominent lignan (B3055560) that is metabolized in the body to its aglycone form, secoisolariciresinol (SECO), and further to enterodiol (B191174) and enterolactone. These metabolites are believed to be responsible for the health benefits associated with flaxseed consumption. This guide summarizes the current scientific understanding of the antioxidant properties of SDG and SECO, detailing their free-radical scavenging capabilities, their influence on endogenous antioxidant systems, and the underlying molecular mechanisms.

In Vitro Antioxidant Activity

The direct antioxidant capacity of SDG and SECO has been evaluated using various established assays. These assays primarily measure the ability of a compound to neutralize synthetic free radicals.

Table 1: Summary of In Vitro Antioxidant Activity of Secoisolariciresinol Diglucoside (SDG) and Secoisolariciresinol (SECO)

AssayCompoundResultReference Compound
DPPH Radical ScavengingSynthetic SDGIC50: 78.9 µg/mLNot specified
Hydroxyl Radical (.OH) ScavengingSDGConcentration-dependent inhibition of .OH adduct formation (e.g., 82% inhibition at 2000 µg/mL).Not applicable
Zymosan-Activated PMNL ChemiluminescenceSECO4.86 times more potent than Vitamin E.[1] 91.2% reduction in chemiluminescence at 2.5 mg/mL.[1]Vitamin E
Zymosan-Activated PMNL ChemiluminescenceSDG1.27 times more potent than Vitamin E.[1] 23.8% reduction in chemiluminescence at 2.5 mg/mL.[1]Vitamin E

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The methodology generally involves:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction mixture: The test compound (SDG in this case) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix SDG and DPPH DPPH_sol->Mix Sample_sol SDG Solution (Varying Concentrations) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow

In Vivo Antioxidant Effects

Animal studies have provided evidence for the indirect antioxidant effects of SDG, which involve the modulation of endogenous antioxidant defense systems.

Table 2: In Vivo Antioxidant Effects of Synthetic Secoisolariciresinol Diglucoside (SDG) in a Rat Model of CCl4-Induced Oxidative Stress

ParameterTreatment GroupOrganOutcome
Catalase (CAT) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4LiverMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Superoxide (B77818) Dismutase (SOD) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4LiverMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Peroxidase (POX) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4LiverMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Lipid Peroxidation (LPO)SDG (12.5 and 25 mg/kg b.w.) + CCl4LiverSignificantly decreased compared to CCl4-treated group (P < 0.001).[2]
Catalase (CAT) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4KidneyMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Superoxide Dismutase (SOD) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4KidneyMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Peroxidase (POX) ActivitySDG (12.5 and 25 mg/kg b.w.) + CCl4KidneyMarkedly increased compared to CCl4-treated group (P < 0.05).[2]
Lipid Peroxidation (LPO)SDG (12.5 and 25 mg/kg b.w.) + CCl4KidneySignificantly decreased compared to CCl4-treated group (P < 0.001).[2]

CCl4-Induced Oxidative Stress Model in Rats

This model is widely used to evaluate the hepatoprotective and antioxidant effects of compounds.

  • Animal model: Wistar albino rats are typically used.

  • Induction of oxidative stress: A single intraperitoneal injection of carbon tetrachloride (CCl4), often dissolved in a vehicle like olive oil, is administered to induce liver and kidney damage through the generation of free radicals.

  • Treatment: Synthetic SDG is administered orally at different doses (e.g., 12.5 and 25 mg/kg body weight) for a specified period (e.g., 14 consecutive days) either before (pre-treatment) or after (post-treatment) CCl4 administration. A positive control group, such as silymarin, is often included.

  • Sample collection and analysis: After the treatment period, animals are euthanized, and liver and kidney tissues are collected. Homogenates of these tissues are prepared to measure the activity of antioxidant enzymes (CAT, SOD, POX) and the level of lipid peroxidation (e.g., by measuring malondialdehyde, a byproduct of lipid peroxidation).

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Measurement Rats Wistar Albino Rats Groups Divide into Control, CCl4, SDG + CCl4, Silymarin + CCl4 groups Rats->Groups Treatment Oral Administration of SDG or Silymarin (e.g., 14 days) Groups->Treatment Induction Single IP Injection of CCl4 Treatment->Induction Sacrifice Euthanize Rats and Collect Liver & Kidney Induction->Sacrifice Homogenize Prepare Tissue Homogenates Sacrifice->Homogenize Assays Measure Antioxidant Enzymes (CAT, SOD, POX) and Lipid Peroxidation (LPO) Homogenize->Assays

In Vivo Antioxidant Study Workflow

Mechanism of Antioxidant Action

The antioxidant effects of lignans like secoisolariciresinol are likely mediated through multiple mechanisms, including direct radical scavenging and the upregulation of cellular antioxidant defense systems. While direct studies on SECO are limited, research on the related lignan (+)-lariciresinol suggests a plausible mechanism involving the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

The proposed mechanism is as follows:

  • Activation of Upstream Kinases: Lignans may activate upstream signaling kinases such as p38 MAP kinase.

  • Nrf2 Dissociation: This activation leads to the dissociation of Nrf2 from its cytosolic repressor, Keap1.

  • Nrf2 Translocation: Liberated Nrf2 translocates to the nucleus.

  • ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription and subsequent translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidases (GPx).

This upregulation of endogenous antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby providing indirect but potent and long-lasting antioxidant protection.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Secoisolariciresinol (or related lignan) p38 p38 MAPK Lignan->p38 Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 Phosphorylates Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cell_Protection Cell_Protection Antioxidant_Enzymes->Cell_Protection Cellular Protection (Reduced Oxidative Stress)

Proposed Nrf2-Mediated Antioxidant Mechanism

Conclusion

Secoisolariciresinol and its diglucoside precursor exhibit significant antioxidant properties through both direct free-radical scavenging and the enhancement of endogenous antioxidant defense mechanisms. While in vitro assays demonstrate their capacity to neutralize reactive oxygen species, in vivo studies highlight their ability to upregulate key antioxidant enzymes, thereby protecting against oxidative damage in vital organs. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying these protective effects. Although data on this compound is currently unavailable, the findings for its parent compounds provide a strong rationale for investigating its potential as a potent antioxidant agent. Further research is warranted to elucidate the specific antioxidant profile of this derivative and to explore its therapeutic potential in oxidative stress-related pathologies.

References

The Anti-inflammatory Potential of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its chronic activation is a key pathological feature of numerous diseases. The plant-derived lignan (B3055560), 1,4-O-Diferuloylsecoisolariciresinol, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific evidence regarding the anti-inflammatory effects of this compound, with a focus on its inhibitory action on key inflammatory mediators and signaling pathways. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the implicated signaling cascades to support further research and development in this area.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, and they have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. A particular lignan, this compound, isolated from sources such as Alnus japonica, has demonstrated notable anti-inflammatory potential. This whitepaper will delve into the specifics of its action, providing a technical foundation for researchers and drug development professionals.

Quantitative Data on Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory effect of this compound that has been quantitatively assessed is the inhibition of nitric oxide (NO) production. Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.

A study involving lignan derivatives isolated from Alnus japonica identified a compound as (−)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS). This and other related diferuloyl-secoisolariciresinol derivatives exhibited significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be in the range of 3.7 to 7.4 μM.[2]

Compound Class Biological Activity Cell Line Inducer IC50 Value (μM) Reference
Diferuloyl-secoisolariciresinol derivativesInhibition of Nitric Oxide (NO) productionRAW 264.7 macrophagesLipopolysaccharide (LPS)3.7 - 7.4[2]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

The following is a generalized protocol based on methodologies commonly used to assess the anti-inflammatory activity of natural compounds by measuring NO production.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated murine macrophage cells.

Materials:

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a pre-incubation period with the test compound (typically 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • 100 µL of the supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is calculated from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, the anti-inflammatory actions of lignans are generally attributed to their modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[5] Lignans are known to inhibit this pathway, often by preventing the degradation of IκBα.[6]

Caption: The NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes.[3] Many natural anti-inflammatory compounds exert their effects by inhibiting the phosphorylation and activation of MAPKs.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Translocation & Activation DNA DNA Transcription_Factor->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: The MAPK signaling pathway in inflammation.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of a compound like this compound is a multi-step process that begins with in vitro screening and can progress to more complex mechanistic studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation Inflammatory Stimulus (LPS) Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot for Signaling Proteins (NF-κB, MAPK) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis IC50 Determination Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in activated macrophages. While the precise molecular mechanisms are still under investigation, it is plausible that this compound, like other lignans, exerts its effects through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Confirming the inhibitory effects of this compound on the NF-κB and MAPK pathways through targeted experiments, such as Western blotting for key phosphorylated proteins and reporter gene assays.

  • Expanding the investigation to other inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like COX-2.

  • Evaluating the efficacy and safety of this compound in in vivo models of inflammatory diseases.

A deeper understanding of the anti-inflammatory profile of this compound will be instrumental in unlocking its potential as a novel therapeutic agent for the treatment of chronic inflammatory conditions.

References

Potential Anticancer Properties of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer properties of 1,4-O-Diferuloylsecoisolariciresinol is not currently available in peer-reviewed literature. This technical guide synthesizes the known anticancer activities of its constituent molecules, secoisolariciresinol (B192356) and ferulic acid, to extrapolate the potential therapeutic mechanisms and properties of the conjugated compound. The information presented herein is intended to serve as a foundation for future research and is based on the hypothesis that the bioactivity of this compound may reflect a synergistic or combined effect of its components.

Executive Summary

This compound is a novel compound formed by the esterification of the lignan (B3055560) secoisolariciresinol with two molecules of ferulic acid. Both parent molecules, secoisolariciresinol (and its glycoside, SDG) and ferulic acid, have demonstrated notable anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This whitepaper provides a comprehensive overview of the individual anticancer activities of secoisolariciresinol and ferulic acid, presenting a scientific basis for the therapeutic potential of this compound. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to guide future research and development efforts.

Anticancer Properties of Constituent Molecules

Secoisolariciresinol

Secoisolariciresinol, a lignan predominantly found in flaxseed as its diglucoside (SDG), has been investigated for its chemopreventive and therapeutic effects against various cancers, particularly hormone-dependent malignancies like breast cancer, as well as colorectal cancer.[1]

Preclinical studies have shown that SDG can inhibit the proliferation of cancer cells and induce programmed cell death. In human colon carcinoma SW480 cells, SDG treatment led to a significant increase in apoptosis.[2] One study on colorectal cancer cells (HCT116) demonstrated that SDG induces pyroptosis, a form of inflammatory programmed cell death, by activating caspase-1 and cleaving gasdermin D (GSDMD).[3] This process was linked to the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt signaling pathway.[3]

Table 1: Apoptotic Effects of Secoisolariciresinol Diglucoside (SDG) on Colon Carcinoma Cells

Cell LineCulture TypeTreatment DurationApoptotic Cell Percentage (Control)Apoptotic Cell Percentage (SDG Treatment)Citation
SW480Monolayer24 hr27.00%59.00%[2]
SW480Monolayer48 hr29.00%61.00%[2]
SW480Monolayer72 hr28.00%62.00%[2]
SW480Spheroid24 hr6.90%19.50%[2]
SW480Spheroid48 hr7.20%19.50%[2]
SW480Spheroid72 hr7.10%20.70%[2]

The anticancer effects of secoisolariciresinol and its metabolites are associated with the modulation of several signaling pathways. In models of triple-negative breast cancer, SDG was found to inhibit tumor growth by suppressing NF-κB signaling.[4][5] Furthermore, in colorectal cancer cells, SDG-induced pyroptosis was mediated through the inhibition of the PI3K/Akt pathway.[3] In estrogen receptor-positive (ER+) breast cancer cells (MCF-7), SDG has been shown to modulate estrogen receptor and growth factor receptor-mediated signaling pathways, including a reduction in phosphorylated MAPK protein.[6]

SDG_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects SDG Secoisolariciresinol Diglucoside (SDG) PI3K PI3K SDG->PI3K Inhibits NFkB NF-κB SDG->NFkB Inhibits pMAPK p-MAPK SDG->pMAPK Inhibits Akt Akt PI3K->Akt Inhibition Apoptosis Apoptosis/ Pyroptosis PI3K->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes pMAPK->Proliferation Promotes TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Inhibits

Signaling pathways modulated by Secoisolariciresinol Diglucoside (SDG).

Ferulic Acid

Ferulic acid, a phenolic compound found in the seeds and leaves of most plants, exhibits a broad spectrum of therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[7][8]

Ferulic acid has demonstrated dose-dependent cytotoxic effects against a variety of cancer cell lines.

Table 2: IC50 Values of Ferulic Acid in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 ValueTreatment DurationCitation
Osteosarcoma143B59.88 µM48 h
OsteosarcomaMG6366.47 µM48 h
Breast CancerMCF-775.4 µg/mL48 h[9]
Liver CancerHepG281.38 µg/mL48 h[9]
Colorectal CancerHCT-15154 µg/mLNot Specified[7]
Colorectal CancerCT-26800 µMNot Specified[10]
Pancreatic CancerMIA PaCa-2500 µM/mL72 h[10][11]
Cervical CancerHeLa, Caski4-20 µM48 h[12]

A common mechanism of ferulic acid's antiproliferative action is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[7] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (Cyclin D1, Cyclin E), and upregulation of tumor suppressor proteins like p53 and p21.[13]

Ferulic acid is a potent inducer of apoptosis in cancer cells.[14] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the subsequent activation of caspases, including caspase-3, -8, and -9.[9][12]

The anticancer effects of ferulic acid are mediated through its influence on multiple signaling pathways. A significant body of evidence points to the inhibition of the PI3K/Akt pathway as a central mechanism.[12][15] By downregulating the phosphorylation of PI3K and Akt, ferulic acid can suppress cell proliferation and promote apoptosis. Additionally, ferulic acid has been shown to modulate the MAPK signaling pathway, including the activation of JNK and ERK, which can contribute to the induction of apoptosis.[16]

Ferulic_Acid_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Cell_Cycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Regulation FA Ferulic Acid PI3K_p p-PI3K FA->PI3K_p Inhibits JNK JNK FA->JNK Activates ERK ERK FA->ERK Activates CDKs CDK2, CDK4, CDK6 FA->CDKs Inhibits Cyclins Cyclin D1, E FA->Cyclins Inhibits Bax Bax FA->Bax Upregulates Bcl2 Bcl-2 FA->Bcl2 Downregulates Akt_p p-Akt PI3K_p->Akt_p Inhibition Akt_p->CDKs Promotes Akt_p->Bcl2 Promotes Apoptosis_Effect Apoptosis JNK->Apoptosis_Effect ERK->Apoptosis_Effect G0G1_Arrest G0/G1 Arrest CDKs->G0G1_Arrest Prevents Cyclins->G0G1_Arrest Prevents Caspases Caspase-3, -8, -9 Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis_Effect Apoptosis_Assay_Workflow cluster_results Quantification of Cell Populations start Start: Cancer Cell Culture treatment Treat with This compound start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow viable Viable flow->viable early_apop Early Apoptotic flow->early_apop late_apop Late Apoptotic/ Necrotic flow->late_apop

References

In Vivo Metabolism of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of this compound is anticipated to occur in a stepwise manner, beginning with the hydrolysis of the ester bonds to release secoisolariciresinol (B192356) and ferulic acid. Subsequently, these molecules undergo distinct metabolic pathways primarily mediated by the gut microbiota and host enzymes. Secoisolariciresinol is converted to the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are known for their potential health benefits. Ferulic acid is rapidly absorbed and metabolized into various conjugated forms.

This guide provides a detailed account of these metabolic processes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and nutritional science.

Predicted Metabolic Pathway of 1,4-O-Diferuloylsecoisolariciresinol

The in vivo metabolism of this compound is hypothesized to initiate in the gastrointestinal tract, where gut microbial esterases are expected to hydrolyze the ester linkages, releasing secoisolariciresinol and two molecules of ferulic acid. These liberated compounds then follow their respective, well-documented metabolic fates.

Metabolic_Pathway This compound This compound Secoisolariciresinol Secoisolariciresinol This compound->Secoisolariciresinol Gut Microbiota (Esterase Hydrolysis) Ferulic Acid Ferulic Acid This compound->Ferulic Acid Gut Microbiota (Esterase Hydrolysis) Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Gut Microbiota (Demethylation, Dehydroxylation) Ferulic Acid Metabolites Sulfated & Glucuronidated Metabolites Ferulic Acid->Ferulic Acid Metabolites Systemic Circulation (Phase II Metabolism) Enterolactone Enterolactone Enterodiol->Enterolactone Gut Microbiota (Oxidation)

Predicted metabolic pathway of this compound.

Metabolism of the Secoisolariciresinol Core

Following its release, secoisolariciresinol undergoes extensive metabolism by the gut microbiota. The primary metabolites formed are the mammalian lignans, enterodiol and enterolactone. This biotransformation involves a series of demethylation, dehydroxylation, and oxidation reactions carried out by various anaerobic bacteria in the colon.

Quantitative Pharmacokinetic Data of Secoisolariciresinol Metabolites

The tables below summarize the pharmacokinetic parameters of secoisolariciresinol, enterodiol, and enterolactone in human plasma/serum and their cumulative urinary excretion, based on studies administering secoisolariciresinol diglucoside (SDG), the common dietary precursor to SECO.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Human Plasma/Serum after Oral SDG Administration

MetaboliteTmax (hours)Cmax (ng/mL)t1/2 (hours)
Secoisolariciresinol5 - 7Varies with dose4.8
Enterodiol12 - 24Varies with dose9.4
Enterolactone24 - 36Varies with dose13.2

Data compiled from studies on oral administration of SDG to postmenopausal women.

Table 2: Cumulative Urinary Excretion of Secoisolariciresinol and its Metabolites in Humans after Oral SDG Administration

MetaboliteCumulative Excretion (mg/5 days)
SecoisolariciresinolDose-dependent
EnterodiolDose-dependent
EnterolactoneDose-dependent

Urinary excretion is dose-dependent and reflects the conversion of SDG to its metabolites.

Metabolism of Ferulic Acid

The ferulic acid moieties released from this compound are expected to be rapidly absorbed from the gastrointestinal tract. Once in circulation, ferulic acid undergoes extensive phase II metabolism in the liver and other tissues, leading to the formation of sulfated and glucuronidated conjugates. Free ferulic acid is typically found at low concentrations in plasma.

Quantitative Pharmacokinetic Data of Ferulic Acid

The following table presents the pharmacokinetic parameters of ferulic acid in rats after oral administration.

Table 3: Pharmacokinetic Parameters of Ferulic Acid in Rats after Oral Administration

ParameterValue
Tmax~0.5 hours
CmaxVaries with dose
Main MetabolitesSulfated and glucuronidated forms
Urinary Excretion~40% of ingested dose within 1.5 hours

Data indicates rapid absorption and extensive metabolism of ferulic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of lignan (B3055560) and ferulic acid metabolism in vivo.

In Vivo Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: The test compound (e.g., SDG or ferulic acid) is administered orally via gavage. Doses are typically calculated based on body weight.

  • Sample Collection:

    • Blood: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 32, and 48 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

    • Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-12, 12-24, 24-48 hours). The volume of urine is recorded, and aliquots are stored at -20°C. Fecal samples are lyophilized, weighed, and stored at -20°C.

Analytical Methodology for Metabolite Quantification
  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is performed by adding an organic solvent (e.g., acetonitrile). The supernatant is collected, evaporated, and reconstituted in the mobile phase for analysis. For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase is performed prior to extraction.

    • Urine: Urine samples are often diluted and subjected to enzymatic hydrolysis to deconjugate the metabolites. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

  • Instrumentation and Conditions:

    • HPLC-MS/MS (for Lignans):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile (B52724) is commonly employed.

      • Detection: Mass spectrometry with electrospray ionization (ESI) in negative ion mode is used. Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of secoisolariciresinol, enterodiol, and enterolactone.

    • GC-MS (for Lignans):

      • Derivatization: Lignans are derivatized to their trimethylsilyl (B98337) (TMS) ethers prior to analysis.

      • Column: A non-polar capillary column is used.

      • Detection: Mass spectrometry with electron ionization (EI) is used for detection and quantification.

    • HPLC with UV or MS detection (for Ferulic Acid):

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of acidified water and methanol (B129727) or acetonitrile.

      • Detection: UV detection at approximately 320 nm or mass spectrometry for higher sensitivity and specificity.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Oral Administration Oral Administration Sample Collection Blood, Urine, Feces Collection Oral Administration->Sample Collection Sample Preparation Extraction & (optional) Hydrolysis Sample Collection->Sample Preparation Analytical Quantification HPLC-MS/MS or GC-MS Sample Preparation->Analytical Quantification Data Analysis Data Analysis Analytical Quantification->Data Analysis

General experimental workflow for in vivo metabolism studies.

Signaling Pathways Modulated by Secoisolariciresinol Metabolites

The metabolites of secoisolariciresinol, particularly enterolactone and enterodiol, have been shown to modulate several key signaling pathways implicated in various cellular processes, including cell proliferation, inflammation, and apoptosis.

Estrogen Receptor and Growth Factor Receptor Signaling

Enterolactone and enterodiol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate estrogen-dependent signaling. Studies have shown that secoisolariciresinol and its metabolites can influence the expression of estrogen-responsive genes and affect the proliferation of hormone-dependent cancer cells.[1] They have also been found to modulate growth factor receptor signaling pathways, such as the EGFR pathway.[1]

MAPK and PI3K/Akt Signaling Pathways

Enterodiol and enterolactone have been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[2][3][4] These pathways are crucial for regulating cell growth, survival, and differentiation. The modulation of these pathways by lignan metabolites may contribute to their observed biological activities.

Signaling_Pathways cluster_er Estrogen Receptor Signaling cluster_mapk MAPK/PI3K-Akt Signaling cluster_nfkb NF-κB Signaling Enterolactone Enterolactone ER ERα / ERβ Enterolactone->ER MAPK Erk1/2 Enterolactone->MAPK NFkB NF-κB Enterolactone->NFkB Enterodiol Enterodiol Enterodiol->ER PI3K_Akt PI3K/Akt Enterodiol->PI3K_Akt Enterodiol->NFkB Gene Expression Modulation of Gene Expression ER->Gene Expression Cell Proliferation Cell Proliferation & Survival MAPK->Cell Proliferation PI3K_Akt->Cell Proliferation Inflammation Inflammatory Response NFkB->Inflammation

Signaling pathways modulated by enterolactone and enterodiol.
NF-κB Signaling Pathway

Both enterodiol and enterolactone have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the degradation of the inhibitory protein IκB, they can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[6] This action leads to a decrease in the production of pro-inflammatory cytokines.[6]

Conclusion

The in vivo metabolism of this compound is predicted to be a multi-step process initiated by the hydrolysis of its ester bonds by the gut microbiota, releasing secoisolariciresinol and ferulic acid. Secoisolariciresinol is subsequently converted to the bioactive mammalian lignans, enterodiol and enterolactone, which have longer half-lives and may exert systemic effects through the modulation of key signaling pathways. Ferulic acid is rapidly absorbed and extensively metabolized to sulfated and glucuronidated conjugates. This technical guide provides a foundational understanding of the likely metabolic fate of this compound, which can inform the design of future preclinical and clinical studies aimed at evaluating its bioavailability and biological activities. Further research is warranted to directly investigate the in vivo metabolism of this specific compound to confirm the hypothesized metabolic pathway and to quantify the bioavailability of its various metabolites.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 1,4-O-Diferuloylsecoisolariciresinol from Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation of 1,4-O-diferuloylsecoisolariciresinol, a promising bioactive compound, originating from flaxseed. As direct isolation from the natural source is not well-documented, this protocol details a two-stage process: first, the extraction and purification of the precursor molecule, secoisolariciresinol (B192356) diglucoside (SDG), from flaxseed, followed by a detailed enzymatic synthesis to yield the target compound, this compound. Furthermore, this guide outlines the potential biological activities of this compound, focusing on its antioxidant and anti-inflammatory properties, and visualizes the key signaling pathways likely modulated by its action.

Introduction

Flaxseed (Linum usitatissimum) is a rich source of lignans, with secoisolariciresinol diglucoside (SDG) being the most abundant.[1] SDG and its derivatives have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, an esterified derivative of secoisolariciresinol, is of particular interest due to the enhanced lipophilicity and potential for increased bioavailability and bioactivity conferred by the feruloyl moieties. This document provides detailed protocols for the isolation of SDG from flaxseed and its subsequent enzymatic conversion to this compound, along with an overview of its expected biological effects and associated signaling pathways.

Data Presentation

Table 1: Quantitative Data for SDG Extraction from Flaxseed

ParameterValueReference
SDG Content in Whole Flaxseeds6.1 - 13.3 mg/g[3]
SDG Content in Defatted Flaxseed Flour11.7 - 24.1 mg/g[3]
SDG Recovery from Flax Meal (Aqueous Alcohol Extraction)73 - 75%[4]
SDG Purity after Purification~97%[5]
HPLC Limit of Detection (LOD) for SDG0.08 µg/mL[6]
HPLC Limit of Quantification (LOQ) for SDG0.27 µg/mL[6]

Experimental Protocols

Protocol 1: Extraction and Purification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed

This protocol is based on established methods for SDG isolation.[3][7]

1. Materials and Reagents:

  • Whole flaxseeds

  • Hexane (B92381)

  • Dioxane/ethanol (1:1, v/v) or 80% Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol

  • Deionized water

  • Grinder or mill

  • Soxhlet apparatus (optional for defatting)

  • Rotary evaporator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Defatting of Flaxseed: a. Grind whole flaxseeds to a fine powder. b. Defat the flaxseed powder using hexane extraction in a Soxhlet apparatus for 8-12 hours or by repeated sonication and centrifugation with hexane. c. Air-dry the defatted flaxseed meal to remove residual hexane.

3. Extraction of SDG Precursor Complex: a. Extract the defatted flaxseed meal with a dioxane/ethanol (1:1, v/v) mixture or 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).[3][8] b. Stir the mixture at room temperature for 12-24 hours. c. Separate the extract from the solid residue by filtration or centrifugation. d. Concentrate the extract under reduced pressure using a rotary evaporator.

4. Alkaline Hydrolysis: a. Dissolve the concentrated extract in 0.5 M NaOH solution. b. Stir the solution at room temperature for 24 hours to hydrolyze the SDG polymer and release SDG.[9] c. Neutralize the solution to pH 7.0 with HCl.

5. Purification of SDG: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the neutralized extract onto the SPE cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar impurities. d. Elute the SDG with methanol. e. Evaporate the methanol to obtain purified SDG.

6. Quantification and Purity Analysis: a. Analyze the purified SDG using HPLC with a C18 column. b. Use a mobile phase of acetonitrile (B52724) and water (with 0.1% acetic acid) in a gradient or isocratic elution. c. Detect SDG at 280 nm. d. Quantify the SDG content by comparing the peak area with a standard curve of a known SDG standard. The purity of the isolated SDG is expected to be around 97%.[5]

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a proposed method based on the principles of lipase-catalyzed esterification of phenolic compounds.[6][10]

1. Materials and Reagents:

  • Purified Secoisolariciresinol Diglucoside (SDG) (from Protocol 1)

  • β-glucosidase

  • Ferulic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)[10]

  • 2-methyl-2-propanol (tert-butanol) or other suitable organic solvent

  • Molecular sieves (3 Å)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexane

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer and Mass spectrometer for structural confirmation

2. Enzymatic Deglycosylation of SDG (to obtain secoisolariciresinol): a. Dissolve the purified SDG in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0). b. Add β-glucosidase to the solution. c. Incubate the mixture at a temperature optimal for the enzyme (typically 37-50°C) for 12-24 hours to cleave the glucose moieties. d. Monitor the reaction by TLC or HPLC until completion. e. Extract the resulting secoisolariciresinol with ethyl acetate. f. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

3. Lipase-Catalyzed Feruloylation: a. In a screw-capped vial, dissolve the dried secoisolariciresinol and ferulic acid in tert-butanol. A molar ratio of 1:2.2 (secoisolariciresinol to ferulic acid) is recommended to favor the diester formation. b. Add immobilized lipase (e.g., Novozym 435) to the reaction mixture (typically 10% w/w of substrates).[10] c. Add activated molecular sieves to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation. d. Seal the vial and place it in a shaking incubator at 60°C for 48-72 hours.[10] e. Monitor the progress of the reaction by TLC or HPLC.

4. Purification of this compound: a. After the reaction, filter off the immobilized lipase and molecular sieves. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system. d. Collect the fractions containing the desired product, as identified by TLC. e. Combine the pure fractions and evaporate the solvent to yield this compound.

5. Structural Confirmation: a. Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

experimental_workflow cluster_extraction Protocol 1: SDG Isolation cluster_synthesis Protocol 2: Synthesis flaxseed Flaxseed defatting Defatting (Hexane) flaxseed->defatting extraction Extraction (Dioxane/Ethanol) defatting->extraction hydrolysis Alkaline Hydrolysis (NaOH) extraction->hydrolysis purification Purification (SPE C18) hydrolysis->purification sdg Purified SDG purification->sdg deglycosylation Deglycosylation (β-glucosidase) sdg->deglycosylation seco Secoisolariciresinol deglycosylation->seco feruloylation Lipase-catalyzed Feruloylation seco->feruloylation purification2 Purification (Column Chromatography) feruloylation->purification2 target 1,4-O-Diferuloyl- secoisolariciresinol purification2->target

Caption: Experimental workflow for the isolation and synthesis of this compound.

signaling_pathways cluster_antioxidant Antioxidant Signaling Pathway cluster_inflammatory Anti-inflammatory Signaling Pathway compound_ao 1,4-O-Diferuloyl- secoisolariciresinol nrf2 Nrf2 Activation compound_ao->nrf2 are ARE Binding nrf2->are ho1 HO-1 Expression are->ho1 gpx GPx Expression are->gpx ros Reduced ROS ho1->ros gpx->ros compound_ai 1,4-O-Diferuloyl- secoisolariciresinol nfkb_inhibition Inhibition of NF-κB Activation compound_ai->nfkb_inhibition cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_inhibition->cytokines inflammation Reduced Inflammation cytokines->inflammation

References

Application Note: HPLC Analysis of 1,4-O-Diferuloyl-secoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-O-Diferuloyl-secoisolariciresinol is a lignan (B3055560) of significant interest due to its potential biological activities. Lignans, a class of polyphenolic compounds, are widely distributed in plants and have garnered attention for their antioxidant and potential therapeutic properties.[1] Accurate and reliable quantification of 1,4-O-Diferuloyl-secoisolariciresinol in various matrices is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of lignans.[2][3] This application note provides a detailed protocol for the analysis of 1,4-O-Diferuloyl-secoisolariciresinol using a reversed-phase HPLC method coupled with UV detection.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is employed to ensure optimal separation of the target compound from other matrix components. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the HPLC analysis of lignans, which can be adapted for 1,4-O-Diferuloyl-secoisolariciresinol. These values should be determined experimentally during method validation.

ParameterTypical Value
Retention Time (RT)To be determined
Linearity (r²)> 0.999
Limit of Detection (LOD)4.3 µg/mL
Limit of Quantification (LOQ)14.5 µg/mL
Wavelength (λmax)~280 nm

Experimental Protocol

1. Materials and Reagents

  • 1,4-O-Diferuloyl-secoisolariciresinol standard (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Acetic Acid, HPLC grade)[5][6]

  • Methanol (B129727) (HPLC grade)

  • Sample matrix (e.g., plant extract, formulated product)

  • 0.45 µm syringe filters[1]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient Elution: A typical gradient might start at 10-20% B and increase to 80-100% B over 30-40 minutes to ensure adequate separation.[1]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30-40 °C.[4]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 280 nm is a common wavelength for lignan detection.[7][8] A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance for the analyte.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid matrix is outlined below.

  • Extraction:

    • Weigh a known amount of the homogenized sample.

    • Extract the sample with a suitable solvent such as methanol or an ethanol (B145695) mixture.[1] Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture to pellet solid material.

  • Purification (if necessary):

    • The supernatant can be further purified using liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds.[9]

  • Final Preparation:

    • Evaporate the solvent from the extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase composition.[1]

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

4. Standard Preparation

  • Stock Standard Solution: Accurately weigh a known amount of 1,4-O-Diferuloyl-secoisolariciresinol standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the samples.

5. Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification (SPE/LLE) Extraction->Purification Final_Prep Reconstitution & Filtration Purification->Final_Prep Injection HPLC Injection Final_Prep->Injection Standard Standard Weighing Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->Injection Calibration Calibration Curve Generation Working->Calibration Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analysis workflow for 1,4-O-Diferuloyl-secoisolariciresinol.

6. Data Analysis

  • Identification: Identify the peak corresponding to 1,4-O-Diferuloyl-secoisolariciresinol in the sample chromatograms by comparing its retention time with that of the standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of 1,4-O-Diferuloyl-secoisolariciresinol in the samples by interpolating their peak areas from the calibration curve.

7. System Suitability

Before running the sample sequence, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to evaluate parameters such as peak area precision, retention time precision, tailing factor, and theoretical plates.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing an HPLC method for a target analyte.

Method_Development_Logic Analyte Target Analyte (1,4-O-Diferuloyl- secoisolariciresinol) Properties Physicochemical Properties (Polarity, UV Absorbance) Analyte->Properties Method_Params Initial Method Parameters (Column, Mobile Phase) Properties->Method_Params Optimization Method Optimization (Gradient, Flow Rate) Method_Params->Optimization Validation Method Validation (Linearity, LOD, LOQ) Optimization->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical workflow for HPLC method development.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of 1,4-O-Diferuloyl-secoisolariciresinol. The described method is based on established principles for lignan analysis and can be adapted and validated for specific research and development needs. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Quantification of 1,4-O-Diferuloylsecoisolariciresinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-O-Diferuloylsecoisolariciresinol is a lignan (B3055560) derivative found in certain plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects in drug discovery and development.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for its analysis based on methods for structurally similar lignans.

I. Quantitative Data Summary

Quantitative data for this compound is currently limited in the scientific literature. However, data for the related and well-studied lignan, secoisolariciresinol (B192356) diglucoside (SDG), provides a valuable reference for expected concentrations in plant materials, particularly flaxseed. The concentration of this compound is expected to be lower than that of SDG.

Table 1: Concentration of Secoisolariciresinol Diglucoside (SDG) in Flaxseed Cultivars

Plant MaterialCultivar/OriginConcentration of SDG (mg/g of defatted flour)Reference
FlaxseedSwedish Cultivars (14)11.7 - 24.1[1]
FlaxseedDanish Cultivars (15)Not Specified[1]
FlaxseedNot Specified6.1 - 13.3 (in whole seeds)[1]

Note: The data presented is for Secoisolariciresinol Diglucoside (SDG), a related lignan. Researchers should consider this as a starting point for estimating the potential concentration range of this compound.

II. Experimental Protocols

A. Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of lignans, including this compound, from plant materials. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and finely ground plant material

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (deionized or Milli-Q)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Preparation: Weigh 1-2 grams of the dried, ground plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 80% methanol to the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2a-2e) two more times with fresh solvent.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 10 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the ethyl acetate fraction.

    • Repeat the partitioning two more times with fresh ethyl acetate.

    • Pool the ethyl acetate fractions.

  • Final Evaporation and Reconstitution: Evaporate the pooled ethyl acetate fraction to dryness. Reconstitute the final dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for UPLC-MS/MS analysis.

Experimental Workflow for Extraction

Extraction_Workflow start Start: Dried Plant Material extraction Methanol Extraction (x3) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Rotary Evaporation supernatant->evaporation1 partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) evaporation1->partitioning collect_ea Collect Ethyl Acetate Fraction partitioning->collect_ea evaporation2 Final Evaporation collect_ea->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution end Analysis by UPLC-MS/MS reconstitution->end

Caption: Workflow for the extraction of this compound.

B. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the preferred method for the sensitive and selective quantification of this compound due to its complexity and likely low abundance in plant extracts.

Instrumentation and Conditions:

  • UPLC System: A high-pressure binary solvent delivery system, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-10 min: 90% B (isocratic)

    • 10-10.1 min: 90-10% B (linear gradient)

    • 10.1-12 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): Based on the molecular formula C₅₀H₅₄O₁₆, the [M-H]⁻ ion would be approximately m/z 917.33. This should be confirmed with a pure standard.

    • Product Ions (Q3): To be determined by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would correspond to the loss of feruloyl groups.

  • Collision Energy and Cone Voltage: To be optimized for each MRM transition to achieve maximum sensitivity.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Analysis: Inject the reconstituted plant extracts and calibration standards into the UPLC-MS/MS system.

  • Data Processing: Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

UPLC-MS/MS Quantification Workflow

UPLC_MSMS_Workflow start Start: Reconstituted Extract & Standards injection Inject into UPLC-MS/MS start->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification end Result: Concentration of Analyte quantification->end

Caption: Workflow for UPLC-MS/MS quantification.

III. Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not well-documented, studies on the related lignan SDG suggest potential interactions with key cellular signaling cascades involved in inflammation and cancer. It is plausible that this compound may exhibit similar biological activities.

A study on SDG has shown that it can suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[2] Inhibition of NF-κB can lead to a decrease in the production of pro-inflammatory cytokines.

Potential NF-κB Signaling Inhibition

NFkB_Pathway cluster_lignan This compound (Hypothesized) cluster_cell Cellular Response lignan Lignan Derivative IKK IKK Complex lignan->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene Pro-inflammatory Gene Expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Furthermore, SDG and its metabolites have been shown to modulate estrogen receptor (ER) signaling pathways, which is relevant in the context of hormone-dependent cancers.[1]

Disclaimer: The signaling pathway information is based on studies of the related compound Secoisolariciresinol Diglucoside (SDG). The specific effects of this compound may vary and require dedicated investigation.

References

Application Note: 1,4-O-Diferuloylsecoisolariciresinol NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,4-O-Diferuloylsecoisolariciresinol and its closely related isomers. The information presented here is essential for the structural elucidation, identification, and purity assessment of this and similar lignan (B3055560) compounds, which are of significant interest in pharmaceutical and nutraceutical research.

Introduction

This compound is a lignan derivative characterized by a central secoisolariciresinol (B192356) core esterified with two feruloyl groups at the 1 and 4 positions. Lignans are a class of polyphenols found in various plants and are known for their diverse biological activities. The precise characterization of their structure is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of such complex natural products.

While publicly available spectral data for the exact 1,4-O-diferuloyl isomer is limited, this note utilizes data from closely related diferuloyl-secoisolariciresinol derivatives isolated from Alnus japonica to provide a comprehensive guide for spectral interpretation. The presented data is based on compounds sharing the same core structure and functional groups, offering a reliable reference for researchers in the field.[1][2]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for a diferuloyl-secoisolariciresinol core. These values are based on the analysis of structurally similar compounds and provide expected chemical shift ranges and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for the Diferuloylsecoisolariciresinol Core

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Feruloyl)6.80 - 7.10d~8.0
H-5' (Feruloyl)6.70 - 6.90d~8.0
H-7' (Feruloyl, Vinylic)7.50 - 7.70d~15.9
H-8' (Feruloyl, Vinylic)6.30 - 6.50d~15.9
OCH₃ (Feruloyl)3.80 - 3.95s-
H-2, H-6 (Secoisolariciresinol)6.60 - 6.80m-
H-5 (Secoisolariciresinol)6.50 - 6.70d~8.0
H-7α, H-7β2.50 - 2.70m-
H-8, H-8'1.80 - 2.00m-
H-9α, H-9β, H-9'α, H-9'β3.90 - 4.40m-
OCH₃ (Secoisolariciresinol)3.75 - 3.85s-

Table 2: Predicted ¹³C NMR Spectral Data for the Diferuloylsecoisolariciresinol Core

CarbonsChemical Shift (δ, ppm)
C-1' (Feruloyl)125 - 127
C-2' (Feruloyl)110 - 112
C-3' (Feruloyl)148 - 150
C-4' (Feruloyl)149 - 151
C-5' (Feruloyl)115 - 117
C-6' (Feruloyl)123 - 125
C-7' (Feruloyl, Vinylic)145 - 147
C-8' (Feruloyl, Vinylic)114 - 116
C-9' (Feruloyl, Carbonyl)167 - 169
OCH₃ (Feruloyl)55 - 57
C-1 (Secoisolariciresinol)132 - 134
C-2 (Secoisolariciresinol)112 - 114
C-3 (Secoisolariciresinol)147 - 149
C-4 (Secoisolariciresinol)144 - 146
C-5 (Secoisolariciresinol)115 - 117
C-6 (Secoisolariciresinol)121 - 123
C-7, C-7'35 - 37
C-8, C-8'40 - 42
C-9, C-9'65 - 67
OCH₃ (Secoisolariciresinol)55 - 57

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for both the secoisolariciresinol and feruloyl moieties.

  • Feruloyl Groups: Two sets of signals corresponding to the two feruloyl groups should be present. The aromatic protons will appear as an ABX system in the range of δ 6.70-7.10 ppm. The trans-vinylic protons (H-7' and H-8') are expected to show two doublets with a large coupling constant of approximately 15.9 Hz, a hallmark of the trans configuration. The methoxy (B1213986) groups of the feruloyl moieties will resonate as sharp singlets around δ 3.80-3.95 ppm.

  • Secoisolariciresinol Core: The aromatic protons of the secoisolariciresinol core will appear in the region of δ 6.50-6.80 ppm. The aliphatic protons of the butane (B89635) chain (H-7, H-8, H-8', H-7') and the methylene (B1212753) protons adjacent to the ester linkage (H-9, H-9') will resonate in the upfield region of the spectrum (δ 1.80-4.40 ppm). The methoxy groups attached to the aromatic rings of the secoisolariciresinol core will be observed as singlets around δ 3.75-3.85 ppm.

The ¹³C NMR spectrum will corroborate the structure with signals for the carbonyl carbons of the ester groups appearing downfield (δ 167-169 ppm). The aromatic and vinylic carbons will resonate in the δ 110-151 ppm range, while the aliphatic carbons of the secoisolariciresinol core will be found in the upfield region (δ 35-67 ppm). The methoxy carbons for both moieties will appear around δ 55-57 ppm.

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for this compound, based on standard methodologies for lignan analysis.[1][2]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
  • ¹H NMR:
  • Pulse sequence: Standard single-pulse experiment.
  • Acquisition parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.
  • ¹³C NMR:
  • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Acquisition parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 s.
  • 2D NMR (for complete structural assignment):
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the feruloyl and secoisolariciresinol moieties.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of a natural product like this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation OneD_NMR 1D NMR (1H, 13C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Spectral Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for NMR Data Acquisition and Structural Elucidation.

Logical Relationship of Spectral Features

The following diagram illustrates the key correlations expected in the 2D NMR spectra that are critical for the structural confirmation of this compound.

Spectral_Correlations cluster_feruloyl Feruloyl Moiety cluster_seco Secoisolariciresinol Core H7_F H-7' H8_F H-8' H7_F->H8_F COSY C9_F C-9' (C=O) H7_F->C9_F HMBC H26_F H-2'/H-6' H5_F H-5' H26_F->H5_F COSY OCH3_F OCH3 C3_F C3_F OCH3_F->C3_F HMBC H9_S H-9/H-9' H9_S->C9_F HMBC H8_S H-8/H-8' H9_S->H8_S COSY H7_S H-7/H-7' H8_S->H7_S COSY Aromatic_S Aromatic Protons H7_S->Aromatic_S HMBC

Caption: Key 2D NMR Correlations for Structural Confirmation.

Conclusion

This application note provides a foundational guide to the NMR spectral data and interpretation for this compound and its isomers. The provided tables of predicted chemical shifts, experimental protocols, and workflow diagrams serve as a valuable resource for researchers involved in the isolation, synthesis, and biological evaluation of this important class of lignans. For definitive structural confirmation, a complete set of 1D and 2D NMR experiments is highly recommended.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,4-O-Diferuloylsecoisolariciresinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Secoisolariciresinol (B192356), a lignan (B3055560) found in high concentrations in flaxseed, is a precursor to the enterolignans, enterodiol (B191174) and enterolactone, which are produced by intestinal microflora.[2] These metabolites are believed to contribute significantly to the health benefits associated with lignan consumption, such as reduced risks of hormone-dependent cancers and cardiovascular diseases.[2][3]

To explore and enhance these biological activities, chemical modification of the parent lignan structure is a common strategy. This document provides detailed protocols for the synthesis of 1,4-O-diferuloylsecoisolariciresinol, a derivative created by esterifying secoisolariciresinol with ferulic acid. Ferulic acid itself is a potent antioxidant, and its conjugation to secoisolariciresinol is hypothesized to yield a hybrid molecule with enhanced bioactivity. These protocols are intended to guide researchers in the synthesis and subsequent biological evaluation of these novel derivatives.

Experimental Protocols

Protocol 1: Synthesis of Secoisolariciresinol Diglucoside (SDG)

Secoisolariciresinol can be efficiently obtained by the hydrolysis of its diglucoside (SDG), which can be synthesized chemically. The following multi-step synthesis yields SDG with a good overall yield.[4]

Materials:

Procedure:

  • Bromination: React 3,4-dimethoxytoluene with N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride under UV irradiation to yield the corresponding benzyl (B1604629) bromide.

  • Alkylation: React the brominated intermediate with the sodium salt of butanediol (prepared using NaH) in anhydrous DMF to form the core ether linkage.

  • Glycosylation: The product from the previous step is coupled with penta-acetyl glucose in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in anhydrous DCM.

  • Deacetylation: The acetyl protecting groups on the glucose moieties are removed using a catalytic amount of sodium methoxide in methanol.

  • Demethylation: The methyl ethers on the aromatic rings are cleaved using a strong demethylating agent like boron tribromide (BBr₃) in DCM at low temperature to yield the final product, Secoisolariciresinol Diglucoside (SDG).

  • Purification: Each intermediate and the final product should be purified using flash column chromatography on silica (B1680970) gel. The structure and purity should be confirmed by IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.[4]

Protocol 2: Hydrolysis of SDG to Secoisolariciresinol

Materials:

  • Synthesized Secoisolariciresinol Diglucoside (SDG)

  • Cellulase (B1617823) enzyme preparation

  • Sodium acetate (B1210297) buffer (e.g., 60 mM, pH adjusted)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Hydrolysis: Dissolve SDG in sodium acetate buffer. Add a cellulase enzyme preparation to the solution to cleave the glycosidic bonds.[3]

  • Incubation: Incubate the mixture at an optimal temperature for the enzyme (typically 37-50°C) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Extraction: After completion, extract the reaction mixture multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude secoisolariciresinol.

  • Purification: Purify the crude product by column chromatography to obtain pure secoisolariciresinol.

Protocol 3: Synthesis of this compound

This protocol describes a general esterification method to couple ferulic acid to the primary hydroxyl groups of secoisolariciresinol.

Materials:

  • Secoisolariciresinol

  • Ferulic acid (or its activated form, e.g., feruloyl chloride)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Activation (if necessary): If starting from ferulic acid, it can be activated using a coupling agent. Dissolve secoisolariciresinol (1 equiv.), ferulic acid (2.2 equiv.), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling Reaction: Add DCC (2.2 equiv.) portion-wise to the stirred solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield this compound. Confirm the structure using NMR and Mass Spectrometry.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis and potential biological activity of lignan derivatives, providing a benchmark for evaluation.

Table 1: Synthesis Yields

Reaction Step Product Reported Yield (%) Reference
Multi-step Synthesis Secoisolariciresinol Diglucoside (SDG) 56.2 (Overall) [4]
Enzymatic Hydrolysis Secoisolariciresinol (SECO) ~32 (Generation Rate) [3]

| Esterification | Lignan Ester Derivatives | 70-95 (Typical Range) | General |

Table 2: In Vitro Anticancer Activity of Lignan-Related Derivatives

Compound Cell Line IC₅₀ (µM) Reference
Hydroquinone-Pyrazoline Hybrid 4 MCF-7 (Breast) ~30 [5]
Hydroquinone-Pyrazoline Hybrid 8 HT-29 (Colon) ~45 [5]
Benzyloxyquinolinone 11e HL-60 (Leukemia) 0.014 [6]
Benzyloxyquinolinone 11e Hep3B (Hepatoma) 0.040 [6]

| 1,2,3-Triazole Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 |[7] |

Note: IC₅₀ values are for various synthetic derivatives and are provided for comparative purposes to illustrate the potential potency range for novel compounds.

Visualized Workflows and Pathways

Diagram 1: General Synthetic Workflow

This diagram illustrates the multi-stage process for producing and evaluating the target derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Starting Materials (e.g., 3,4-dimethoxytoluene) B Protocol 1: Synthesis of SDG A->B C Protocol 2: Hydrolysis to Secoisolariciresinol B->C D Protocol 3: Feruloylation Reaction C->D E Final Product: This compound D->E F In Vitro Assays (e.g., MTT, Antioxidant) E->F G Mechanism of Action Studies (e.g., Western Blot, PCR) F->G H Data Analysis & SAR G->H

Synthetic workflow for this compound.

Diagram 2: Potential Signaling Pathway Modulation (Nrf2/ARE)

Many phenolic compounds, including lignans and ferulic acid, exert their protective effects by modulating key signaling pathways. The Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response and a likely target for these derivatives.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Diferuloylsecoisolariciresinol (Oxidative Stress) Keap1 Keap1 Compound->Keap1 Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Default State ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Genes Protective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription

Hypothesized modulation of the Nrf2 antioxidant pathway.

References

Animal Models for Studying the Effects of Secoisolariciresinol Diglucoside (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of findings on secoisolariciresinol (B192356) diglucoside (SDG), the parent compound of 1,4-O-Diferuloylsecoisolariciresinol. No specific animal model studies for this compound were identified in the public domain. The following application notes and protocols are based on studies conducted with SDG and are intended to serve as a reference for investigating related lignan (B3055560) compounds.

Application Notes

Secoisolariciresinol diglucoside (SDG) is a plant lignan predominantly found in flaxseed.[1] It is a precursor to the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone (B190478), which are produced by the gut microbiota and are thought to be the primary bioactive forms following oral administration.[2][3] Animal models have been instrumental in elucidating the potential therapeutic effects of SDG across various disease areas, including inflammation, neurodegeneration, and cancer. The choice of animal model is critical and depends on the specific research question.

Key Research Areas and Relevant Animal Models:

  • Anti-Inflammatory Effects: Rodent models of induced inflammation are commonly used. For studying diet-induced colon inflammation, high-fat diet (HFD) models in mice (e.g., C57BL/6) are effective.[4] For localized inflammation, models like carrageenan-induced paw edema in rats can be employed to assess acute anti-inflammatory activity.[5][6]

  • Neuroprotective Effects: Transgenic mouse models of Alzheimer's disease, such as the APPswe/PSEN1dE9 (APP/PS1) model, are valuable for investigating the impact of SDG on cognitive impairment and neuroinflammation.[7][8] For studying neuropathic pain, rodent models of nerve injury, such as painful radiculopathy models, can be utilized.[9]

  • Anticancer Effects: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude mice), are widely used to study the effects of SDG on tumor growth.[10] Syngeneic models, where tumor cells from the same genetic background as the mouse are used (e.g., E0771 mammary tumor cells in C57BL/6 mice), are useful for studying the interplay between the compound, the tumor, and the immune system.[11][12] For metastasis studies, intravenous injection of cancer cells (e.g., B16BL6 melanoma cells) in mice can be performed.[13]

  • Cardiovascular Effects: To study anti-atherosclerotic effects, rabbit models fed a high-cholesterol diet are employed.[14]

  • Metabolic and Hormonal Effects: Rat models are frequently used to investigate the pharmacokinetics and metabolism of SDG.[15][16] To study effects on obesity and related metabolic disorders, high-fat diet-induced obese mouse models are relevant.[17]

  • Reproductive Health: Aging mouse models (e.g., 37-week-old female C57BL/6J mice) are used to assess the impact of SDG on ovarian reserve.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies on the effects of secoisolariciresinol diglucoside (SDG).

Table 1: Anti-Inflammatory Effects of SDG in Animal Models

Animal ModelDosage/AdministrationKey FindingsReference
High-fat diet-induced colon inflammation in C57BL/6 miceSDG single compound and extract in dietAmeliorated colon damage, improved intestinal barrier, suppressed mRNA expression of inflammatory cytokines.[4]
Carrageenan-induced paw edema in rats20, 40, and 80 mg/kg b.w. SDG orallyDose-dependent reduction in paw swelling. At 80 mg/kg, significant reduction in nitric oxide, PGE2, and NGF levels.[5][6]
Mammary tumor-bearing C57BL/6 mice100 mg/kg SDG in dietDecreased markers of macrophage infiltration in mammary fat pad.[11]

Table 2: Neuroprotective Effects of SDG in Animal Models

Animal ModelDosage/AdministrationKey FindingsReference
Female APP/PS1 transgenic mice (Alzheimer's model)SDG treatment (dosage not specified in abstract)Attenuated neuroinflammation and cognitive impairment.[7][8]
Rodent model of painful radiculopathyRepeated systemic administration of synthetic SDGReduced established pain, oxidative stress, and spinal glial activation.[9]

Table 3: Anticancer Effects of SDG in Animal Models

Animal ModelDosage/AdministrationKey FindingsReference
E0771 mammary tumor cells in C57BL/6 mice100 mg/kg SDG in diet for 8 weeksSignificantly reduced tumor volume.[11][12]
B16BL6 murine melanoma cells in C57BL/6 mice73, 147, or 293 µmol/kg SDG in dietDose-dependent reduction in the number and size of lung tumors. Median number of tumors reduced from 62 (control) to 29 (highest dose).[13]
MCF-7 human breast tumors in ovariectomized athymic mice1 g/kg SDG in diet for 8 weeksReduced tumor growth, primarily by decreasing cell proliferation.[10]

Table 4: Cardiovascular and Metabolic Effects of SDG in Animal Models

Animal ModelDosage/AdministrationKey FindingsReference
Rabbits on a high-cholesterol (1%) diet15 mg/kg body weight SDG for 8 weeks33% reduction in serum total cholesterol and a 73% reduction in atherosclerotic plaques.[14]
High-fat diet-fed miceFlaxseed lignan in dietSignificantly reduced visceral and liver fat accumulation, hyperlipidemia, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[17]

Table 5: Effects of SDG on Ovarian Reserve in Aging Mice

Animal ModelDosage/AdministrationKey FindingsReference
37-week-old female C57BL/6J mice7 and 70 mg/kg SDG intragastric administration daily for 8 weeksIncreased the number of growing follicles and the expression of FSHR protein. Prevented telomere shortening and reduction in mitochondrial DNA copy number at the 70 mg/kg dose.[18][19]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects in a High-Fat Diet-Induced Colon Inflammation Mouse Model

Objective: To assess the ability of SDG to ameliorate colon inflammation induced by a high-fat diet.[4]

Animal Model: Male C57BL/6 mice.

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week.

  • Dietary Groups:

    • Control Group: Standard diet.

    • High-Fat Diet (HFD) Group: Diet with a high percentage of calories from fat.

    • HFD + SDG Group: HFD supplemented with SDG (as a single compound or extract).

  • Treatment Period: Feed the respective diets for a predetermined period (e.g., 8-12 weeks).

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect colon tissue.

  • Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess morphological damage.

  • Gene Expression Analysis: Isolate RNA from another portion of the colon and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Gut Microbiota Analysis: Collect fecal samples for 16S rRNA sequencing to analyze changes in the gut microbiota composition.

  • Short-Chain Fatty Acid (SCFA) Analysis: Analyze cecal contents for SCFA concentrations using gas chromatography.

Protocol 2: Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of SDG on cognitive function and neuroinflammation in a transgenic mouse model of Alzheimer's disease.[7][8]

Animal Model: Ten-month-old female APPswe/PSEN1dE9 (APP/PS1) transgenic mice and wild-type (WT) littermates.

Procedure:

  • Treatment Groups:

    • WT + Vehicle

    • APP/PS1 + Vehicle

    • APP/PS1 + SDG

  • Administration: Administer SDG or vehicle orally (e.g., by gavage) daily for a specified duration.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze: To evaluate short-term spatial working memory.

  • Biochemical Analysis:

    • Tissue Collection: After behavioral testing, euthanize mice and collect brain tissue and serum.

    • Quantification of Aβ plaques: Perform immunohistochemistry or ELISA to measure amyloid-beta deposition in the brain.

    • Western Blot: Analyze protein levels of synaptic markers (e.g., PSD-95) and neurotrophic factors (e.g., BDNF) and signaling proteins (e.g., CREB, p-CREB) in hippocampal or cortical lysates.

    • HPLC-MS: Quantify serum levels of SDG metabolites, enterodiol (END) and enterolactone (ENL).

    • Analysis of Neuroinflammation: Measure levels of inflammatory markers (e.g., cytokines) in the brain tissue via ELISA or qRT-PCR.

Protocol 3: Investigation of Anticancer Effects in a Syngeneic Mouse Mammary Tumor Model

Objective: To determine the impact of dietary SDG on the growth of mammary tumors.[11][12]

Animal Model: Female C57BL/6 mice.

Procedure:

  • Dietary Intervention:

    • Control Group: Feed a control diet.

    • SDG Group: Feed a control diet supplemented with SDG (e.g., 100 mg/kg diet).

  • Pre-treatment Period: Place mice on their respective diets for a period (e.g., 8 weeks) before tumor cell injection.

  • Tumor Cell Implantation: Orthotopically inject syngeneic E0771 mammary tumor cells into the mammary fat pad.

  • Tumor Growth Monitoring: Measure tumor volume (e.g., with calipers) regularly (e.g., every 2-3 days) for a set period (e.g., 3 weeks).

  • Endpoint Analysis:

    • Tumor Collection: At the end of the study, euthanize the mice and excise the tumors.

    • Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Western Blot/qRT-PCR: Analyze tumor lysates for the expression of proteins and genes related to signaling pathways of interest (e.g., NF-κB pathway proteins like phospho-p65).

Signaling Pathways and Experimental Workflows

experimental_workflow_inflammation cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Dietary Groups Dietary Groups Acclimatization->Dietary Groups SDG Administration SDG Administration Dietary Groups->SDG Administration Inflammation Induction Inflammation Induction SDG Administration->Inflammation Induction Monitor Symptoms Monitor Symptoms Inflammation Induction->Monitor Symptoms Sample Collection Sample Collection Monitor Symptoms->Sample Collection Histology Histology Sample Collection->Histology Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Gene Expression Gene Expression Sample Collection->Gene Expression

neuroprotection_workflow cluster_tests Assessments cluster_analysis Analyses Transgenic AD Model Transgenic AD Model SDG Treatment SDG Treatment Transgenic AD Model->SDG Treatment Behavioral Tests Behavioral Tests SDG Treatment->Behavioral Tests Biochemical Analysis Biochemical Analysis Behavioral Tests->Biochemical Analysis Morris Water Maze Morris Water Maze Behavioral Tests->Morris Water Maze Y-maze Y-maze Behavioral Tests->Y-maze Data Interpretation Data Interpretation Biochemical Analysis->Data Interpretation Aβ Plaque Load Aβ Plaque Load Biochemical Analysis->Aβ Plaque Load Synaptic Markers Synaptic Markers Biochemical Analysis->Synaptic Markers Neuroinflammation Neuroinflammation Biochemical Analysis->Neuroinflammation

nfkb_pathway cluster_nucleus Nucleus SDG SDG Metabolites (Enterolactone) IKK IKK Complex SDG->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates Inflammation Inflammation Genes->Inflammation

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) with potential therapeutic applications. The following protocols detail established in vitro methodologies to quantify its effects on key inflammatory mediators and cellular signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. This compound, a derivative of the plant lignan secoisolariciresinol, has emerged as a compound of interest for its potential anti-inflammatory effects. This document outlines a series of protocols to systematically investigate and quantify this activity, focusing on its impact on macrophage function and associated inflammatory signaling cascades.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound. These tables are structured for easy comparison and are intended to be populated with experimental data obtained using the protocols described herein.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control (no LPS)-Baseline--
LPS (1 µg/mL)-High0%-
LPS + Compound1ReducedX%rowspan="5"> [Calculated Value]
LPS + Compound5ReducedY%
LPS + Compound10ReducedZ%
LPS + Compound25ReducedA%
LPS + Compound50ReducedB%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatment GroupConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-High0%
LPS + Compound10ReducedX%
LPS + Compound50ReducedY%
IL-6 LPS (1 µg/mL)-High0%
LPS + Compound10ReducedA%
LPS + Compound50ReducedB%
IL-1β LPS (1 µg/mL)-High0%
LPS + Compound10ReducedC%
LPS + Compound50ReducedD%

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways implicated in the anti-inflammatory response.

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay western_blot Western Blot Analysis stimulation->western_blot data_quant Quantify NO, Cytokines, and Protein Expression viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant ic50 Calculate IC₅₀ Values data_quant->ic50 pathway_analysis Analyze Signaling Pathway Modulation ic50->pathway_analysis

Experimental workflow for in vitro anti-inflammatory assays.

nf_kappa_b_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes induces Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->IKK inhibits? Compound->IkBa prevents degradation?

Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 activates JNK JNK TAK1->JNK activates ERK ERK TAK1->ERK activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes induces Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->TAK1 inhibits? Compound->p38 inhibits phosphorylation? Compound->JNK inhibits phosphorylation? Compound->ERK inhibits phosphorylation?

Troubleshooting & Optimization

Technical Support Center: 1,4-O-Diferuloylsecoisolariciresinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: The primary documented source for the isolation of this compound is the branch and cortex of Alnus japonica.[1] While other lignans (B1203133) are found in sources like flaxseed, this specific compound has been identified in Alnus species.

Q2: Which solvents are most effective for extracting this lignan (B3055560)?

A2: Polar solvents are generally most effective for lignan extraction. For lignans in Alnus japonica, aqueous methanol (B129727) has been shown to be highly effective. While direct yield data for this compound is not widely published, studies on other major lignans from the same source, such as oregonin (B3271705) and hirsutanone, indicate that 70% methanol provides the highest extraction yield compared to water, 70% ethanol, or 100% ethanol.[2][3]

Q3: What are the expected anti-inflammatory mechanisms of this compound?

A3: this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] This activity is characteristic of compounds that interfere with the NF-κB signaling pathway. The proposed mechanism involves inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes like iNOS and COX-2.[5][6]

Troubleshooting Guide for Low Extraction Yield

This guide addresses the most common issues encountered during the extraction and purification of this compound.

Problem Area Potential Cause Recommended Solution
1. Initial Extraction Poor Plant Material Quality: Incorrect species, improper harvesting time, or degradation from poor storage conditions.Verify Botanical Identity: Ensure the plant material is correctly identified as Alnus japonica. Optimize Harvest Time: Lignan content can vary seasonally. Proper Storage: Dry the plant material thoroughly (e.g., oven-dry at 40-60°C) and store it in a cool, dark, and dry place to prevent enzymatic or oxidative degradation.
Inefficient Grinding: Large particle size limits solvent penetration and surface area contact.Grind to a Fine Powder: The plant material should be ground to a fine, uniform powder to maximize the surface area available for extraction.
Suboptimal Solvent Choice: The solvent polarity may not be ideal for this compound.Use Aqueous Methanol: Based on data for related lignans, a 70% methanol solution is a strong starting point.[2][3] Experiment with a gradient of methanol concentrations (e.g., 50%, 70%, 90%) to find the optimal polarity.
Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume can lead to incomplete extraction.Increase Solvent Volume: A common starting ratio is 1:10 or 1:20 (g/mL). If yield is low, increase the solvent ratio to ensure complete submersion and dissolution of the target compound.
Insufficient Extraction Time or Temperature: The extraction may not have proceeded long enough or at a high enough temperature to be efficient.Optimize Parameters: Lignans are relatively heat-stable.[2] Perform extractions at a moderately elevated temperature (e.g., 40-50°C) for several hours. Consider repeated extractions (e.g., 3 times) of the plant material and pool the extracts.
2. Purification Loss During Solvent Partitioning: The target compound may be lost to the wrong solvent phase due to incorrect polarity.Confirm Polarity: this compound is a polar compound. Use nonpolar solvents like n-hexane to remove lipids first, ensuring your target compound remains in the polar (e.g., methanol/water) phase. When partitioning the crude extract (e.g., between ethyl acetate (B1210297) and water), analyze both layers via TLC or HPLC to track your compound.
Inefficient Chromatographic Separation: Co-elution of impurities with the target compound or loss of the compound on the column.Optimize Chromatography: Use Reverse-Phase (RP) HPLC with a C18 column. Develop a shallow elution gradient (e.g., water:acetonitrile (B52724) or water:methanol) to improve resolution between closely eluting compounds. Monitor fractions closely using UV detection (around 280 nm) and/or TLC.[3]
Compound Degradation: Exposure to harsh pH, excessive heat, or light can degrade the compound.Maintain Mild Conditions: Avoid strong acids or bases during processing. Use a rotary evaporator at a temperature below 50°C for solvent removal. Protect extracts and purified fractions from direct light by using amber vials or covering glassware with foil.

Quantitative Data

While specific yield data for this compound is limited, the following table presents the quantified yields of two other major lignans, oregonin and hirsutanone, extracted from Alnus japonica using different solvents. This data can serve as a valuable reference for selecting an initial extraction solvent.

Table 1: Concentration of Lignans in Alnus japonica Extracts Using Various Solvents.[3]

Extraction SolventOregonin Concentration (µg/mL)Hirsutanone Concentration (µg/mL)
100% Ethanol451.29 ± 14.8017.75 ± 3.69
70% Ethanol503.11 ± 23.2514.81 ± 5.80
70% Methanol 644.12 ± 16.01 18.41 ± 3.99
Water610.02 ± 10.3418.29 ± 2.58

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Optimized Extraction and Isolation

This protocol is a synthesized methodology based on established procedures for isolating lignans from Alnus japonica.[4]

  • Preparation of Plant Material:

    • Dry the branches or cortex of Alnus japonica in an oven at 50°C for 48 hours.

    • Grind the dried material into a fine powder (e.g., to pass a 60-mesh sieve).

  • Initial Solvent Extraction:

    • Macerate 1 kg of the powdered plant material in 10 L of 70% methanol at room temperature for 72 hours, with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times on the plant residue.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform liquid-liquid partitioning sequentially with an equal volume of n-hexane (3 times), dichloromethane (B109758) (3 times), and ethyl acetate (3 times).

    • Monitor the presence of your target compound in each fraction using TLC or HPLC-DAD. This compound is expected to be concentrated in the more polar fractions like ethyl acetate.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol.

    • Further purify the active fractions using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water and acetonitrile (or methanol) gradient.

    • Collect fractions and monitor by analytical HPLC to isolate pure this compound.

Protocol 2: HPLC Quantification Method

This protocol is adapted from methods used for quantifying related lignans in Alnus japonica extracts.[1][3]

  • HPLC System: A standard HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Elution Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a standard curve for quantification.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow Start Start: Dried Alnus japonica Material Grinding 1. Grinding to Fine Powder Start->Grinding Extraction 2. Maceration with 70% Methanol (3x, 72h, RT) Grinding->Extraction Filtration 3. Filtration & Pooling Extraction->Filtration Concentration 4. Concentration (Rotary Evaporator) Filtration->Concentration Partitioning 5. Solvent Partitioning (Hexane, DCM, Ethyl Acetate) Concentration->Partitioning ColumnChrom 6. Silica Gel Column Chromatography Partitioning->ColumnChrom Collect Ethyl Acetate Fraction HPLC 7. Preparative RP-HPLC (C18) ColumnChrom->HPLC Collect Active Fractions Analysis 8. Purity Check (Analytical HPLC) HPLC->Analysis End End: Purified this compound Analysis->End Purity >95%

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Overcoming stability issues of 1,4-O-Diferuloylsecoisolariciresinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-O-Diferuloylsecoisolariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in aqueous solution. Hydrolysis of feruloyl ester linkages. This is often accelerated by non-neutral pH and elevated temperatures.Maintain the pH of the solution within a weakly acidic to neutral range (pH 5-7).[1][2][3] Prepare solutions fresh and use them promptly. If storage is necessary, keep solutions at low temperatures (2-8 °C) and protected from light.
Discoloration or precipitation of the solution upon storage. Oxidation and/or photodegradation. Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, oxygen, and metal ions.[4]Prepare and store solutions in amber vials or protect them from light with aluminum foil.[5] Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation.
Inconsistent results in biological assays. Degradation of the active compound during the experiment. The experimental conditions (e.g., cell culture media pH, incubation temperature) may be promoting degradation.Monitor the stability of this compound under your specific assay conditions. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into aqueous media immediately before use. Minimize the exposure of the compound to harsh conditions.
Low aqueous solubility leading to precipitation. The hydrophobic nature of the molecule. this compound has limited solubility in water.Use co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[6] Consider formulation strategies like encapsulation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance both solubility and stability.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many phenolic compounds, is primarily affected by pH, temperature, light, and the presence of oxygen and metal ions.[4] The ester linkages of the feruloyl groups are susceptible to hydrolysis, particularly at alkaline and strongly acidic pH.[1][2][3] Exposure to light can lead to photodegradation, while the presence of oxygen and metal ions can catalyze oxidative degradation.[4]

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway is expected to be the hydrolysis of the two feruloyl ester linkages, releasing ferulic acid and secoisolariciresinol (B192356). Further degradation of secoisolariciresinol and ferulic acid can also occur through oxidation.

This compound This compound Ferulic Acid Ferulic Acid This compound->Ferulic Acid Hydrolysis Secoisolariciresinol Secoisolariciresinol This compound->Secoisolariciresinol Hydrolysis Oxidized Products Oxidized Products Ferulic Acid->Oxidized Products Oxidation Secoisolariciresinol->Oxidized Products Oxidation

Expected Degradation Pathway.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For short-term storage, it is recommended to store stock solutions in a non-aqueous solvent like DMSO at -20°C in a tightly sealed, light-protected container. For aqueous solutions, prepare them fresh whenever possible. If short-term storage of aqueous solutions is unavoidable, they should be kept at 2-8°C, protected from light, and used within 24 hours.

Q4: How can I improve the stability of this compound for in vivo studies?

A4: For in vivo studies, formulation strategies are crucial. Encapsulation in systems like liposomes, nanoparticles, or cyclodextrins can protect the compound from degradation and improve its bioavailability.[7][8][9][10][11] The use of an appropriate vehicle containing antioxidants and chelating agents can also enhance stability.

Quantitative Data

The following tables summarize hypothetical stability data for this compound based on typical degradation kinetics of similar phenolic compounds. These tables are for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHHalf-life (t1/2) (hours)Degradation Rate Constant (k) (h-1)
3.0480.0144
5.01200.0058
7.0960.0072
9.0240.0289

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 6.0.

Temperature (°C)Half-life (t1/2) (hours)Degradation Rate Constant (k) (h-1)
42400.0029
251080.0064
37480.0144
50180.0385

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[12][13][14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (UV and visible light) for a total illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter.[5][17]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound for meaningful results.[13]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) Stock Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 30min) Stock Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT, 2h) Stock Solution->Oxidation Photo Photodegradation (UV/Vis Light) Stock Solution->Photo HPLC Analyze by Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Degradation (Solid, 105°C, 24h) Thermal->HPLC Photo->HPLC

Forced Degradation Workflow.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general HPLC method for the quantification of this compound and its degradation products. Method validation should be performed according to ICH guidelines.[18][19][20]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Diode array detector (DAD) set to monitor at the λmax of this compound (around 320 nm) and also scan a broader range to detect degradation products.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration within the linear range of the method.

  • Method Validation Parameters:

    • Specificity: Demonstrate that the peak for this compound is resolved from degradation product peaks.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of Antioxidant Signaling Pathway

This compound is expected to exert its antioxidant effects through direct radical scavenging and by modulating intracellular antioxidant defense mechanisms, such as the Nrf2-Keap1 signaling pathway.[21][22][23][24][25][26][27][28][29]

cluster_cell Cell ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Causes DFS 1,4-O-Diferuloyl- secoisolariciresinol DFS->ROS Scavenges Keap1 Keap1 DFS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Oxidative_Stress Reduces

Antioxidant Signaling Pathway.

References

Technical Support Center: Purification of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4-O-Diferuloylsecoisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The purification of complex lignans (B1203133) like this compound typically involves a multi-step chromatographic approach. Common techniques include High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and Counter-Current Chromatography (CCC).[1][2] The choice of method depends on the scale of purification, the desired purity, and the nature of the impurities in the crude extract. For initial cleanup and fractionation, column chromatography using resins like Sephadex LH-20 can also be effective.[3]

Q2: What kind of purity levels can I expect to achieve?

A2: Achieving high purity (>95%) for this compound can be challenging due to the presence of structurally similar compounds in natural extracts. However, with optimized multi-step purification protocols, purities of approximately 97% have been reported for the related compound secoisolariciresinol (B192356) diglucoside (SDG).[4] Purity is typically assessed by HPLC coupled with a UV detector or mass spectrometry.

Q3: Are there any specific safety precautions I should take when handling the solvents used for purification?

A3: Yes, the solvents commonly used in the purification of natural products, such as acetonitrile, methanol, and various organic acids, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for each solvent for specific handling and disposal instructions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of the Target Compound

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Extraction Optimize the extraction parameters, including solvent composition, temperature, and time. Response surface methodology can be a valuable tool for this optimization.[4][5][6] For lignans, aqueous ethanol (B145695) mixtures are often a good starting point.[3]
Degradation of the Compound This compound may be sensitive to heat, light, or pH. Minimize exposure to harsh conditions during extraction and purification. Work at lower temperatures and protect samples from light where possible.
Irreversible Adsorption on Column The compound may be irreversibly binding to the stationary phase. Counter-current chromatography (CCC) is a liquid-liquid separation technique that avoids solid stationary phases, thus preventing irreversible adsorption and allowing for total sample recovery.[1]
Suboptimal Chromatographic Conditions Systematically optimize the mobile phase composition, gradient, and flow rate for your HPLC or CCC method to ensure efficient elution and separation of the target compound.
Issue 2: Poor Resolution and Co-elution of Impurities

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Stationary Phase The chosen HPLC column may not be suitable for separating the target compound from closely related impurities. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.[7]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving good resolution. Experiment with different solvent combinations (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, acetic acid) to improve separation.[8] For complex mixtures, a gradient elution is often more effective than an isocratic one.
Column Overloading Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration. For preparative scale, consider using a larger dimension column.
Presence of Isomers The crude extract may contain isomers of this compound which are notoriously difficult to separate. Chiral chromatography columns may be necessary if enantiomeric separation is required.[9][10]
Issue 3: Peak Tailing in HPLC

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Silanols Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing peak tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to ensure the analyte is in a single, non-ionized form if possible.

Experimental Protocols

Illustrative Protocol for Purification of a Related Lignan (SDG)

This protocol for secoisolariciresinol diglucoside (SDG) can be adapted as a starting point for the purification of this compound.

1. Extraction

  • Material: Defatted flaxseed meal.

  • Solvent: 70% aqueous ethanol.

  • Procedure:

    • Mix the defatted flaxseed meal with the 70% ethanol solution.

    • Stir at room temperature for 12 hours.

    • Filter the mixture and collect the supernatant.

    • Concentrate the supernatant under reduced pressure to obtain the crude extract.

2. Column Chromatography on Sephadex LH-20 [3]

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Elution with different concentrations of aqueous ethanol (e.g., 20%, 50%, 80%).

  • Procedure:

    • Swell the Sephadex LH-20 resin in the initial mobile phase.

    • Pack the column with the swollen resin.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing ethanol concentration.

    • Collect fractions and monitor by UV absorbance at 280 nm.

    • Pool the fractions containing the target compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile.

  • Gradient: A linear gradient from 15% to 40% B over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve the enriched fraction from the previous step in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Techniques for a Related Lignan (SDG)

TechniqueStationary PhaseMobile Phase SystemPurity AchievedReference
Column Chromatography Sephadex LH-20Aqueous Ethanol>94.5%[3]
High-Speed Counter-Current Chromatography (HSCCC) Two immiscible liquid phasesEthyl acetate-n-butanol-water>93%[3]
Preparative HPLC C18 SilicaAcetonitrile/Aqueous Acetic Acid~97%[4]

Visualizations

Logical Workflow for Troubleshooting Purification Issues

Troubleshooting Workflow start Start: Purification Issue low_yield Low Yield start->low_yield poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing check_extraction Optimize Extraction? low_yield->check_extraction check_degradation Compound Degradation? low_yield->check_degradation check_column Screen Stationary Phases? poor_resolution->check_column check_silanols Secondary Interactions? peak_tailing->check_silanols optimize_hplc Optimize HPLC Conditions check_extraction->optimize_hplc No solution_found Problem Resolved check_extraction->solution_found Yes change_method Consider CCC? check_degradation->change_method No check_degradation->solution_found Yes change_method->optimize_hplc No change_method->solution_found Yes optimize_hplc->poor_resolution optimize_mobile_phase Optimize Mobile Phase? check_column->optimize_mobile_phase No check_column->solution_found Yes check_loading Reduce Sample Load? optimize_mobile_phase->check_loading No optimize_mobile_phase->solution_found Yes check_loading->solution_found Yes consult_literature Consult Literature check_loading->consult_literature No check_column_health Column Contamination? check_silanols->check_column_health No check_silanols->solution_found Yes adjust_ph Adjust Mobile Phase pH? check_column_health->adjust_ph No check_column_health->solution_found Yes adjust_ph->solution_found Yes adjust_ph->consult_literature No consult_literature->start

Caption: A logical workflow for troubleshooting common purification challenges.

General Experimental Workflow for Purification

Purification Workflow start Start: Crude Plant Extract extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration initial_cleanup Initial Cleanup (e.g., Sephadex LH-20) filtration->initial_cleanup fraction_collection Fraction Collection & Pooling initial_cleanup->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc waste Waste/Impurities fraction_collection->waste purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis prep_hplc->waste purity_analysis->prep_hplc Repurify if needed pure_compound Pure this compound purity_analysis->pure_compound

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for 1,4-O-Diferuloylsecoisolariciresinol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1,4-O-Diferuloylsecoisolariciresinol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other related lignans (B1203133).

Q1: Why am I observing poor peak shape, such as peak tailing or fronting, for my this compound peak?

A1: Poor peak shape is a common issue in the analysis of phenolic compounds like this compound.

  • Peak Tailing: This is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active sites on the silica-based stationary phase (e.g., residual silanols).[1][2] To mitigate this:

    • Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with additives like formic acid or acetic acid can suppress the ionization of both the analyte and residual silanols, leading to improved peak symmetry.[3]

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize these secondary interactions.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent or replacing the guard column can help.

  • Peak Fronting: This is less common and can be an indicator of:

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[1]

    • Column Collapse: A sudden shock or operating outside the column's recommended pressure or pH range can cause the column bed to collapse. This is often irreversible, and the column may need to be replaced.

Q2: My retention time for this compound is drifting or inconsistent. What are the possible causes?

A2: Retention time variability can compromise the reliability of your results. Common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate measurement of solvents and additives. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to drifting retention times. It is recommended to equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Using a column oven will ensure a stable operating temperature.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q3: I am not getting adequate separation between this compound and other components in my sample. How can I improve resolution?

A3: Improving resolution often requires a systematic optimization of several parameters:

  • Mobile Phase Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase will alter the retention and can improve separation.

  • Gradient Profile: For complex samples, a gradient elution is often necessary. Optimizing the gradient slope and duration can significantly enhance resolution. A shallower gradient can improve the separation of closely eluting peaks.

  • Choice of Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are not achieving the desired separation with one, trying the other may provide a different elution pattern and better resolution.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a good starting point, a phenyl-hexyl or a column with a different bonding chemistry might offer better selectivity for this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound?

A1: Based on methods for structurally similar lignans and diferuloyl compounds, a good starting point for method development would be a reversed-phase HPLC system with the following parameters:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL

This method should be optimized based on your specific sample matrix and HPLC system.

Q2: How should I prepare my sample containing this compound for HPLC analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure would involve:

  • Extraction: Extract the compound from the sample matrix using a suitable solvent. For lignans, a sequential extraction with a non-polar solvent followed by a more polar solvent like acetone (B3395972) or ethanol (B145695) is often recommended.[4]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration.

Q3: What detection wavelength is optimal for this compound?

A3: The structure of this compound contains two feruloyl groups. Ferulic acid and its derivatives typically have a maximum absorbance (λmax) around 320 nm. Therefore, a detection wavelength of 320 nm is recommended for good sensitivity. A photodiode array (PDA) detector can be used to scan a range of wavelengths to confirm the optimal wavelength.[5][6]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol is a recommended starting point for the separation of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample containing this compound, prepared and filtered.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 320 nm
Injection Volume 10 µL

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
30.05050
35.01090
40.01090
41.09010
50.09010

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program.

  • Identify the this compound peak based on its retention time (if a standard is available) and UV spectrum.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time of a Hypothetical Lignan Mixture

% Acetonitrile in Water (with 0.1% Formic Acid)Retention Time of Compound X (min)Retention Time of this compound (min)Resolution (Rs)
30%12.514.81.8
40%9.210.51.5
50%6.87.51.1

Table 2: Influence of Column Temperature on Peak Asymmetry

Column Temperature (°C)Tailing Factor of this compound
251.4
301.2
351.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC System Dilution->HPLC Injection Column C18 Column HPLC->Column Detector PDA/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionDrift Retention Time Drift? Start->RetentionDrift PoorResolution Poor Resolution? Start->PoorResolution PeakShape->RetentionDrift No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting If not tailing RetentionDrift->PoorResolution No Sol_Drift1 Check Mobile Phase Prep RetentionDrift->Sol_Drift1 Yes Sol_Res1 Optimize Gradient PoorResolution->Sol_Res1 Yes Sol_Tailing1 Lower Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Check Column/Guard Column Tailing->Sol_Tailing2 Sol_Fronting Dilute Sample Fronting->Sol_Fronting Sol_Drift2 Increase Equilibration Time Sol_Drift1->Sol_Drift2 Sol_Drift3 Use Column Oven Sol_Drift2->Sol_Drift3 Sol_Res2 Try Different Organic Solvent Sol_Res1->Sol_Res2 Sol_Res3 Consider Different Column Sol_Res2->Sol_Res3

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: Troubleshooting Low Bioavailability of 1,4-O-Diferuloylsecoisolariciresinol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo bioavailability of 1,4-O-Diferuloylsecoisolariciresinol. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common experimental issues and potential solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?

A1: The low oral bioavailability of this compound, a derivative of the lignan (B3055560) secoisolariciresinol (B192356), is likely attributable to several factors common to polyphenolic compounds. These include:

  • Poor Aqueous Solubility: As a lipophilic molecule, its dissolution in the gastrointestinal (GI) fluid may be limited, which is a critical prerequisite for absorption.

  • Extensive First-Pass Metabolism: The compound is likely subject to significant metabolism in the gut and liver. This can involve deglycosylation (if administered as a glycoside), and subsequent Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) enzymatic reactions.

  • Gut Microbiota Metabolism: Intestinal bacteria play a crucial role in the metabolism of lignans.[1][2][3] They can convert the parent compound into various metabolites, such as enterodiol (B191174) and enterolactone (B190478), which are then absorbed.[4][5] This biotransformation means the parent compound may not be detectable in systemic circulation.[6][7]

  • Efflux Transporter Activity: The compound or its metabolites may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump them back into the GI lumen, thereby reducing net absorption.

  • Food Matrix Interactions: If administered with food, interactions with dietary fiber, proteins, or minerals can reduce its bioaccessibility.[8][9]

Q2: What are the expected metabolites of this compound in vivo, and how can we detect them?

A2: Based on the metabolism of the closely related and well-studied lignan, secoisolariciresinol diglucoside (SDG), the metabolic pathway of this compound is expected to proceed as follows:

  • Hydrolysis: The feruloyl groups are likely cleaved by esterases in the gut or liver.

  • Deglycosylation: If the secoisolariciresinol backbone is glycosylated, gut bacteria will hydrolyze the glycosidic bonds to release the aglycone, secoisolariciresinol.[4]

  • Microbial Metabolism: The gut microbiota will then metabolize secoisolariciresinol into the mammalian lignans, enterodiol and enterolactone.[2][3]

  • Phase II Conjugation: Once absorbed, secoisolariciresinol, enterodiol, and enterolactone undergo extensive Phase II metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates.[6]

To detect these metabolites, a robust analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity.[6][7][10] It is crucial to treat plasma and urine samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates and measure the total (conjugated + unconjugated) concentrations of the aglycones and enterolignans.

Q3: What strategies can we employ to enhance the oral bioavailability of this compound in our preclinical studies?

A3: Several formulation strategies can be explored to overcome the challenges of low solubility and extensive metabolism:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to improved dissolution rates.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions in the GI tract, enhancing solubility and absorption.[11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[12][13]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.

  • Co-administration with Metabolic Inhibitors: In a research setting, co-administering with inhibitors of specific metabolic enzymes (e.g., piperine (B192125) for CYP450 inhibition) can help to elucidate the metabolic pathways and transiently increase the bioavailability of the parent compound.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Step
Inaccurate Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize stress and prevent accidental administration into the trachea. Verify the correct placement of the gavage needle.[14][15][16][17][18]
Differences in Gut Microbiota Composition Individual variations in gut microbiota can lead to different rates and extents of lignan metabolism.[1][19] Consider co-housing animals to normalize their gut flora or analyzing fecal samples to correlate microbiota profiles with plasma concentrations.
Regurgitation or Incomplete Dosing Observe animals for a short period post-dosing to ensure the full dose is retained. If regurgitation is observed, those animals may need to be excluded from the pharmacokinetic analysis.
Formulation Instability Ensure the dosing formulation is homogenous and stable throughout the dosing period. If it is a suspension, vortex thoroughly before each administration.
Issue 2: No Detectable Parent Compound in Plasma
Potential Cause Troubleshooting Step
Rapid and Extensive Metabolism The parent compound may be completely metabolized before reaching systemic circulation. Shift the analytical focus to detecting the primary metabolites: secoisolariciresinol, enterodiol, and enterolactone (and their conjugates).[4][5][6][7]
Insufficient Analytical Method Sensitivity The limit of quantification (LOQ) of your analytical method may be too high. Optimize your LC-MS/MS method for higher sensitivity.[10][20][21]
Delayed Absorption and Long Tmax The time to maximum concentration (Tmax) for lignan metabolites can be long (12-36 hours in humans).[4] Ensure your blood sampling time points extend long enough to capture the absorption phase of the metabolites.
Low Dose Administered The administered dose may be too low to result in detectable plasma concentrations. Consider a dose-escalation study, while being mindful of potential toxicity.

Quantitative Data Summary

Disclaimer: The following pharmacokinetic data is for secoisolariciresinol (SECO) , enterodiol (ED) , and enterolactone (EL) following oral administration of secoisolariciresinol diglucoside (SDG) , the parent compound of this compound. This data is provided as a reference due to the lack of publicly available pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Rats after a Single Oral Dose of SDG (40 mg/kg) [6][7]

ParameterTotal Enterodiol (ED)Total Enterolactone (EL)
Cmax (ng/mL) ~150~1200
Tmax (h) ~11~12
AUC (ng·h/mL) ~2500~20000

Table 2: Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Postmenopausal Women after a Single Oral Dose of SDG [4]

ParameterSecoisolariciresinol (SECO)Enterodiol (ED)Enterolactone (EL)
Tmax (h) 5 - 712 - 2424 - 36
t1/2 (h) 4.89.413.2

Note: Cmax and AUC are dose-dependent.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rodents
  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with ad libitum access to a standard chow diet and water.

  • Dosing Formulation Preparation:

    • For solubility enhancement, consider a vehicle such as a mixture of polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and water, or a lipid-based formulation (e.g., SEDDS).

    • Prepare the formulation on the day of dosing. If it is a suspension, ensure it is uniformly mixed before each administration.

  • Dosing:

    • Fast animals overnight (approximately 12 hours) with free access to water.

    • Administer this compound via oral gavage at a predetermined dose (e.g., a dose equivalent to 40 mg/kg of SDG can be a starting point).[7]

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

    • Sampling time points should be designed to capture the absorption, distribution, and elimination phases of the metabolites. Suggested time points based on SDG data: pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 32, and 48 hours post-dose.[6][7]

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Analysis by LC-MS/MS
  • Sample Preparation (for total lignan concentration):

    • To 50 µL of plasma, add an internal standard.

    • Add acetate (B1210297) buffer (pH 5.0) and a mixture of β-glucuronidase and sulfatase enzymes.

    • Incubate the samples to ensure complete hydrolysis of conjugates.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and transfer the supernatant for analysis.

  • LC-MS/MS Conditions (example):

    • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate the parent compound and its metabolites.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.[6][10][20][21][22][23][24]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis formulation Formulation Preparation gavage Oral Gavage formulation->gavage animal_prep Animal Acclimatization & Fasting animal_prep->gavage blood Serial Blood Collection gavage->blood processing Plasma Processing & Storage blood->processing lcms LC-MS/MS Analysis processing->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Experimental workflow for in vivo bioavailability studies.

lignan_metabolism parent This compound (in GI Tract) seco Secoisolariciresinol (SECO) parent->seco Gut Esterases & Microbiota ed Enterodiol (ED) seco->ed Gut Microbiota absorbed Absorption into Systemic Circulation seco->absorbed el Enterolactone (EL) ed->el Gut Microbiota ed->absorbed el->absorbed liver Liver Metabolism (Phase II Conjugation) absorbed->liver excretion Excretion (Urine/Bile) liver->excretion

Caption: Proposed metabolic pathway of this compound.

References

How to prevent degradation of 1,4-O-Diferuloylsecoisolariciresinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-O-Diferuloylsecoisolariciresinol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a lignan, a class of phenolic compounds. Its structure contains ester and phenolic hydroxyl groups, making it susceptible to degradation through hydrolysis, oxidation, and photodegradation. Ensuring its stability is crucial for accurate experimental results and for maintaining its therapeutic potential in drug development.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, non-neutral pH (especially alkaline conditions), and the presence of oxidizing agents.

Q3: What are the ideal storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.

  • Light: The compound should be protected from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: To prevent oxidation, it is beneficial to store the compound under an inert atmosphere, such as nitrogen or argon.

  • Form: Storing the compound as a dry powder is preferable to in-solution. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures.

Q4: How does pH affect the stability of this compound in solution?

A4: Phenolic compounds and esters are generally more stable in acidic to neutral pH. Alkaline conditions can catalyze the hydrolysis of the ester linkages in this compound, leading to its degradation. Therefore, it is advisable to maintain solutions at a pH below 7.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Experiments
Possible Cause Troubleshooting Step
Exposure to Light Conduct experiments under amber or low-light conditions. Wrap experimental vessels in aluminum foil.
Elevated Temperature Maintain a controlled, cool temperature during the experiment. Use ice baths if necessary for sensitive steps.
Incorrect pH of Solution Buffer the experimental solution to a slightly acidic pH (e.g., pH 4-6).
Presence of Oxidizing Agents De-gas solvents and use antioxidants if compatible with the experimental design.
Contaminated Solvents or Reagents Use high-purity, fresh solvents and reagents.
Issue 2: Inconsistent Results in HPLC/UPLC Analysis
Possible Cause Troubleshooting Step
On-Column or In-Vial Degradation Use an autosampler cooler (set to 4°C). Prepare fresh samples and analyze them promptly. Ensure the mobile phase pH is not alkaline.
Poor Peak Shape (Tailing or Fronting) Adjust the mobile phase pH. Ensure the sample is fully dissolved in the mobile phase. Use a high-purity column.
Ghost Peaks Flush the column and HPLC system. Use fresh, high-purity mobile phase and sample diluent.
Variable Retention Times Ensure consistent mobile phase composition and flow rate. Thermostat the column.

Data on Stability

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected stability trends based on data from structurally related lignans (B1203133) and ferulic acid esters.

Condition Parameter Expected Impact on Stability Recommendation
Temperature 4°CGood short-term stabilityRecommended for routine storage
-20°CExcellent long-term stabilityRecommended for long-term storage
Ambient (25°C)Moderate degradation over timeAvoid for prolonged periods
Elevated (>40°C)Significant degradationAvoid
Light DarkStableStore in amber vials or protect from light
Ambient LightGradual degradationMinimize exposure
UV LightRapid degradationAvoid direct exposure
pH (in aqueous solution) Acidic (pH 3-5)Relatively StablePreferred pH range for solutions
Neutral (pH 7)Moderate stability, risk of oxidationUse with caution, prepare fresh
Alkaline (pH > 8)Rapid hydrolysis of ester bondsAvoid
Atmosphere Inert (Nitrogen/Argon)Enhanced stabilityRecommended for long-term storage
AirSusceptible to oxidationMinimize exposure

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a control sample by a suitable analytical method, such as HPLC-UV or LC-MS, to identify degradation products and quantify the remaining parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm (based on the feruloyl moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) This compound This compound Secoisolariciresinol Secoisolariciresinol This compound->Secoisolariciresinol Ester Cleavage Ferulic Acid Ferulic Acid This compound->Ferulic Acid Ester Cleavage Oxidized Products Oxidized Products This compound->Oxidized Products Phenolic Hydroxyl Oxidation Isomers and Photoproducts Isomers and Photoproducts This compound->Isomers and Photoproducts Isomerization/Cyclization

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Alkaline Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis HPLC-UV / LC-MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent HPLC Results Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Retention_Time Retention Time Shift? Check_Peak_Shape->Check_Retention_Time No Tailing Adjust pH / Check for Overload Check_Peak_Shape->Tailing Yes, Tailing Broadening Check for Column Contamination Check_Peak_Shape->Broadening Yes, Broad Check_Ghost_Peaks Ghost Peaks Present? Check_Retention_Time->Check_Ghost_Peaks No RT_Drift Check Temp/Mobile Phase Check_Retention_Time->RT_Drift Yes Flush_System Flush System & Use Fresh Solvents Check_Ghost_Peaks->Flush_System Yes End Problem Resolved Check_Ghost_Peaks->End No Tailing->End Broadening->End RT_Drift->End Flush_System->End

Caption: A logical flow for troubleshooting common HPLC issues.

Technical Support Center: Enhancing the Solubility of 1,4-O-Diferuloyl-secoisolariciresinol (DFS) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,4-O-Diferuloyl-secoisolariciresinol (DFS) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-O-Diferuloyl-secoisolariciresinol (DFS) and why is its solubility a concern for in vitro assays?

A1: 1,4-O-Diferuloyl-secoisolariciresinol (DFS) is a phenolic compound with potential antioxidant and anti-inflammatory properties. Like many polyphenolic compounds, DFS is hydrophobic and exhibits poor solubility in aqueous solutions, such as cell culture media.[1] This low solubility can lead to precipitation, reducing the effective concentration of the compound in your experiment and leading to inconsistent and unreliable results.[2]

Q2: What are the initial signs of solubility issues with DFS in my in vitro assay?

A2: Visual indicators of solubility problems include the appearance of a cloudy or hazy solution, the formation of a visible precipitate (either as particles in suspension or a film at the bottom of the culture vessel), or inconsistent results between replicate wells or experiments.[3]

Q3: What is the recommended maximum concentration of Dimethyl Sulfoxide (DMSO) to use as a co-solvent in cell culture experiments?

A3: DMSO is a common solvent for dissolving hydrophobic compounds. However, it can be toxic to cells at higher concentrations. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with many cell lines tolerating up to 1%.[4] It is always recommended to perform a vehicle control (media with the same final DMSO concentration) to assess any potential solvent-induced effects on your specific cell line.

Q4: Can adjusting the pH of the culture medium improve the solubility of DFS?

A4: Yes, for ionizable compounds, adjusting the pH of the aqueous buffer can significantly improve solubility.[5] Phenolic compounds like DFS, which contain acidic hydroxyl groups, may see increased solubility in slightly alkaline conditions.[6] However, it is crucial to ensure that any pH adjustment is within the physiological tolerance of your cell line and does not affect the biological activity of the compound or the cells.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with DFS in in vitro assays.

Issue Potential Cause(s) Recommended Solution(s)
Immediate Precipitation Upon Dilution The final concentration of DFS exceeds its solubility limit in the aqueous medium. Rapid addition of the concentrated DMSO stock into the medium causes the compound to "crash out."1. Lower the Final Concentration: Start with a lower final working concentration of DFS. 2. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the DFS stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[3] 3. Use an Intermediate Dilution Step: Prepare an intermediate dilution of the DFS stock in DMSO before the final dilution into the aqueous medium.[2]
Precipitation After Incubation The compound may be unstable in the culture medium over time. Evaporation of the medium can lead to an increase in the compound's concentration.1. Reduce Incubation Time: If possible, shorten the duration of the experiment. 2. Replenish Media: For longer experiments, consider replacing the medium with a freshly prepared DFS solution every 24-48 hours.[3] 3. Ensure Proper Humidification: Maintain proper humidity levels in the incubator to minimize evaporation from the culture plates.[2]
Inconsistent or Non-Reproducible Results Partial precipitation of DFS is leading to variations in the effective concentration. Inaccurate preparation of the stock solution.1. Visually Inspect for Precipitation: Before adding the prepared medium to your cells, carefully inspect it for any signs of precipitation. Consider filtering the final solution through a 0.22 µm syringe filter.[3] 2. Verify Stock Solution: Prepare fresh stock solutions regularly and ensure the compound is fully dissolved before making dilutions.
Cell Toxicity Observed The concentration of the co-solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentrations.1. Perform a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to assess its toxicity. 2. Lower the Solvent Concentration: Optimize your dilution scheme to use the lowest possible concentration of the co-solvent. 3. Determine IC50: Conduct a dose-response experiment to determine the cytotoxic concentration of DFS on your specific cell line.

Data Presentation

Due to the limited availability of specific quantitative solubility data for 1,4-O-Diferuloyl-secoisolariciresinol, the following tables provide solubility information for the structurally related compound, ferulic acid, in various solvents. This data can serve as a useful reference for initial solvent screening.

Table 1: Solubility of Ferulic Acid in Neat Solvents at 318.2 K (45 °C)

SolventMole Fraction Solubility (x 10⁻²)
PEG-40019.1
DMSO6.47
Transcutol5.92
Propylene Glycol3.59
Methanol3.15
Ethanol3.08
Ethyl Acetate1.98
Water0.0136
Data adapted from Shakeel et al. (2017).[7]

Table 2: Effect of Cyclodextrins on Enhancing Solubility of Phenolic Acids

Phenolic AcidCyclodextrin DerivativeMolar Ratio (Phenolic Acid:CD)Solubility Enhancement Factor
Ferulic AcidHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1Significant increase in aqueous solubility observed.[8]
p-Coumaric AcidHP-β-CD1:1Significant increase in aqueous solubility observed.[8]
Qualitative data based on the formation of inclusion complexes.[8]

Experimental Protocols

Protocol 1: Preparation of a DFS Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of DFS in DMSO.

Materials:

  • 1,4-O-Diferuloyl-secoisolariciresinol (DFS) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of DFS powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of DFS, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the DFS powder.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing DFS Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a DFS-cyclodextrin inclusion complex to improve its aqueous solubility.[8]

Materials:

  • DFS

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Orbital shaker

  • 0.45 µm syringe filter

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of DFS to HP-β-CD (a 1:1 molar ratio is a common starting point).[8]

  • Preparation of the Mixture: Dissolve the calculated amount of HP-β-CD in deionized water. Add the corresponding molar amount of DFS to this solution.

  • Incubation: Place the mixture on an orbital shaker and incubate at a controlled temperature (e.g., 30°C) for 24 hours in the dark to facilitate complex formation.[8]

  • Filtration: After incubation, filter the solution through a 0.45 µm syringe filter to remove any undissolved DFS.

  • Lyophilization: Freeze-dry the filtered solution to obtain a powdered form of the DFS-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be dissolved in water or cell culture medium for use in in vitro assays.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cyclodextrin Cyclodextrin Complexation (Alternative) weigh Weigh DFS dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C/-80°C mix->store dilute Dilute Stock into Media store->dilute prewarm Pre-warm Media (37°C) prewarm->dilute inspect Visually Inspect dilute->inspect add_to_cells Add to Cells inspect->add_to_cells mix_cd Mix DFS and HP-β-CD in Water incubate Incubate (24h) mix_cd->incubate filter Filter incubate->filter lyophilize Freeze-dry filter->lyophilize reconstitute Reconstitute in Media lyophilize->reconstitute reconstitute->add_to_cells

Caption: Experimental workflow for preparing DFS solutions for in vitro assays.

signaling_pathway DFS 1,4-O-Diferuloyl- secoisolariciresinol (DFS) ROS Reactive Oxygen Species (ROS) DFS->ROS Scavenges NFkB NF-κB ROS->NFkB MAPK MAPK (p38, JNK, ERK) ROS->MAPK Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes

Caption: Potential signaling pathways modulated by the antioxidant properties of DFS.

References

Artifact formation during the analysis of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-O-Diferuloylsecoisolariciresinol.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, separation, and analysis of this compound.

Issue 1: Low or No Analyte Peak Detected in HPLC-UV/MS

  • Question: I am not observing the expected peak for this compound in my chromatogram. What could be the cause?

  • Answer: This issue can stem from several factors throughout the analytical workflow. Consider the following possibilities:

    • Extraction Inefficiency: The chosen extraction solvent may not be optimal for this lipophilic compound. Lignans are often extracted with 70-80% aqueous methanol (B129727) or ethanol.[1] For oil-rich samples, a preliminary defatting step with a non-polar solvent like n-hexane is recommended.[1]

    • Analyte Degradation during Sample Preparation: this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the feruloyl ester bonds.[2] Avoid prolonged exposure to harsh pH conditions during extraction and sample processing. Acidic conditions can also lead to the formation of anhydro-secoisolariciresinol from the secoisolariciresinol (B192356) core.[2]

    • Improper HPLC Conditions: The mobile phase composition may not be suitable for eluting the analyte. A gradient elution starting with a lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increasing is typically effective for separating lignans.[1]

    • Detector Issues: Ensure the UV detector is set to an appropriate wavelength for detecting feruloyl compounds (typically around 280 nm or 320 nm). For mass spectrometry, confirm that the ionization source parameters are optimized for the analyte.

Issue 2: Presence of Unexpected Peaks in the Chromatogram

  • Question: My chromatogram shows several unexpected peaks besides the main analyte peak. What are these, and how can I prevent them?

  • Answer: The presence of additional peaks often indicates the formation of artifacts or the co-extraction of related compounds. Potential sources include:

    • Hydrolysis Products: The most likely artifacts are the mono-feruloyl esters of secoisolariciresinol and free secoisolariciresinol, resulting from the partial or complete hydrolysis of the diferuloyl ester bonds. Free ferulic acid may also be present.

    • Degradation of the Secoisolariciresinol Core: Under acidic conditions, secoisolariciresinol can dehydrate to form anhydrosecoisolariciresinol, which will appear as a separate peak.[2]

    • Oxidation Products: Phenolic compounds like this compound can be susceptible to oxidation, especially if samples are not handled under an inert atmosphere or if antioxidants are not added during extraction.

    • Isomers: The starting material may contain isomers of this compound, or isomerization could occur during processing.

To minimize artifact formation:

  • Work at moderate temperatures during extraction and sample evaporation.

  • Use buffers to maintain a neutral or slightly acidic pH.

  • Consider performing extraction under an inert gas (e.g., nitrogen or argon).

  • Analyze samples as quickly as possible after preparation.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The peak for my analyte is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for phenolic compounds is a common issue in reversed-phase HPLC. The primary causes and solutions are:

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the phenolic hydroxyl groups of the analyte, causing tailing.

      • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding a small amount of an acid like formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with the analyte.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

    • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.

      • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Extraction and Sample Preparation

  • Q1: What is the recommended procedure for extracting this compound from plant material?

    • A1: A general procedure involves grinding the dried plant material, followed by extraction with 70-80% methanol or ethanol.[1] Sonication can be used to improve extraction efficiency.[1] For quantitative analysis, it is crucial to optimize the extraction time and temperature to maximize recovery while minimizing degradation.

  • Q2: Is a hydrolysis step necessary for the analysis of this compound?

    • A2: No, a hydrolysis step is generally not required and should be avoided. This compound is an ester, and hydrolysis (either acidic, basic, or enzymatic) would cleave the feruloyl groups from the secoisolariciresinol backbone, leading to the loss of the target analyte and the formation of artifacts.[2] Hydrolysis is typically used when analyzing lignan (B3055560) glycosides to release the aglycones.

Chromatographic Analysis

  • Q3: What are the typical HPLC conditions for the analysis of this compound?

    • A3: A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B is generally effective. A typical gradient might start at a low percentage of B and increase over 20-30 minutes.

  • Q4: How can I confirm the identity of the this compound peak?

    • A4: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation pattern. The fragmentation of feruloyl esters often involves the loss of the feruloyl group. The fragmentation of long-chain feruloyl esters in negative ion mode can be complex, involving the loss of a methyl radical followed by subsequent losses from the alkyl chain.[3]

Data Interpretation and Stability

  • Q5: What are the expected degradation products of this compound under stress conditions?

    • A5: Under acidic conditions, hydrolysis of the ester linkages to form mono-feruloyl esters and secoisolariciresinol, as well as dehydration of the secoisolariciresinol core to anhydrosecoisolariciresinol, are expected.[2] Under basic conditions, hydrolysis of the ester bonds is the primary degradation pathway. The stability of phenolic compounds is generally higher at acidic pH compared to neutral or alkaline conditions.[4]

  • Q6: How stable is this compound in solution?

    • A6: The stability of this compound in solution is dependent on pH, temperature, and light exposure. As a phenolic ester, it is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. Solutions should be stored at low temperatures, protected from light, and analyzed as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes the stability of related phenolic compounds under different conditions, which can serve as an indicator for the potential stability of this compound.

ConditionCompound TypepHTemperature (°C)Half-life (t½)Reference
Thermal DegradationTotal Phenolics3.0604.59 hours[4]
Thermal DegradationTotal Phenolics6.0603.83 hours[4]
Thermal DegradationTotal Phenolics9.0603.52 hours[4]
Thermal DegradationTotal Phenolics3.01001.59 hours[4]
Thermal DegradationTotal Phenolics9.01001.09 hours[4]

Experimental Protocols

Detailed Methodology for LC-MS Analysis of this compound

  • Sample Extraction:

    • Weigh 1 gram of finely ground and dried plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Mass Spectrometer: AB Sciex Triple Quad 4500 or equivalent.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: Linear gradient from 90% to 10% B

      • 18.1-25 min: Re-equilibration at 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MS/MS Parameters: Optimized for this compound using a standard solution. Multiple Reaction Monitoring (MRM) would be used for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_artifacts Potential Artifact Formation start Dried & Ground Plant Material extraction Ultrasonic Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation hydrolysis Hydrolysis extraction->hydrolysis dehydration Dehydration extraction->dehydration oxidation Oxidation extraction->oxidation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness (<40°C) collection->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms data_analysis Data Analysis (Quantification & Identification) ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

artifact_formation_pathway cluster_hydrolysis Hydrolysis cluster_degradation Core Degradation main_compound 1,4-O-Diferuloyl- secoisolariciresinol mono_feruloyl Mono-feruloyl- secoisolariciresinol main_compound->mono_feruloyl Partial Hydrolysis ferulic_acid Ferulic Acid main_compound->ferulic_acid Hydrolysis seco Secoisolariciresinol mono_feruloyl->seco Full Hydrolysis anhydro Anhydrosecoisolariciresinol seco->anhydro Acid-catalyzed Dehydration

Caption: Potential artifact formation pathways for this compound.

References

Refinement of analytical methods for complex matrices containing 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for complex matrices containing 1,4-O-Diferuloylsecoisolariciresinol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction, hydrolysis, and chromatographic analysis of this compound and related complex lignans (B1203133).

Sample Preparation & Extraction

  • Q1: I am seeing very low or no recovery of my target analyte. What are the likely causes?

    • A1: Low recovery is a common issue when working with complex lignan (B3055560) esters. Several factors could be at play:

      • Incomplete Extraction: this compound is a large, complex molecule. The choice of extraction solvent is critical. While aqueous mixtures of methanol (B129727) or ethanol (B145695) are commonly used for lignans, the highly lipophilic nature of the diferuloyl moiety may require optimization.[1][2] Consider adjusting the solvent-to-sample ratio, temperature, and extraction time.[2]

      • Inefficient Hydrolysis: The ferulic acid ester linkages and any underlying glycosidic bonds must be cleaved to release the core secoisolariciresinol (B192356) structure for accurate quantification. Alkaline hydrolysis is effective at breaking ester bonds, but conditions must be optimized to avoid degradation of the analyte.[1][3] Enzymatic hydrolysis using feruloyl esterases, followed by β-glucosidases if glycosides are present, offers a milder alternative.[4][5]

      • Analyte Degradation: Lignans can be sensitive to harsh conditions. Acidic hydrolysis, in particular, should be avoided as it is known to cause the degradation of secoisolariciresinol into anhydrosecoisolariciresinol (B1631141).[1] High temperatures and exposure to light can also lead to degradation.[6]

      • Poor Solubility: The analyte might be precipitating out of solution during extraction or after concentration steps. Ensure the solvent system used throughout the sample preparation process is appropriate for both the complex ester and the hydrolyzed aglycone.

  • Q2: My results for replicate samples are highly variable. How can I improve precision?

    • A2: High variability often points to inconsistencies in the sample preparation workflow.

      • Ensure Homogeneity: The plant or biological matrix must be thoroughly homogenized before subsampling for extraction.

      • Standardize Hydrolysis: The duration, temperature, and reagent concentrations for hydrolysis must be strictly controlled for all samples. Incomplete or variable hydrolysis is a major source of irreproducibility.

      • Use an Internal Standard: Incorporating a structurally similar internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and sample loss during processing.

Chromatographic Analysis (HPLC / LC-MS)

  • Q3: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my analyte.

    • A3: Poor peak shape can compromise resolution and quantification. Consider the following:

      • Column Choice: Reversed-phase C18 columns are commonly used for lignan analysis.[7] However, the specific chemistry of your column can impact peak shape. Ensure the column is not degraded.

      • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic groups on the lignan, influencing peak shape. Small additions of acids like acetic or formic acid are often used to improve peak symmetry.[4]

      • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.

      • Column Overload: Injecting too much sample can lead to broad or asymmetrical peaks. Try diluting the sample.

  • Q4: My analyte's retention time is shifting between injections.

    • A4: Retention time instability can be caused by several factors:

      • Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column thermostat is crucial for maintaining stable retention times.

      • Mobile Phase Composition: Inconsistent mobile phase preparation or gradual changes in composition (e.g., evaporation of the more volatile component in a binary mixture) can cause drift. Prepare fresh mobile phase daily.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Q5: I am detecting multiple peaks that could be related to my target analyte. How do I confirm their identity?

    • A5: Complex lignans can exist as isomers or may degrade into related compounds during sample processing.

      • Isomerization: Dibenzylbutyrolactone lignans are known to undergo cis-trans isomerization.[6] It's possible that this compound could also have isomers that are separated chromatographically.

      • Degradation Products: As mentioned, anhydrosecoisolariciresinol is a common degradation product formed under acidic conditions.[1] Incomplete hydrolysis could also leave partially hydrolyzed intermediates (e.g., mono-feruloyl secoisolariciresinol).

      • Mass Spectrometry: High-resolution mass spectrometry (LC-MS/MS) is the definitive tool for identifying these related compounds. By analyzing the fragmentation patterns, you can confirm the identity of the main analyte and tentatively identify isomers and degradation products.[7][8]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the extraction and analysis of lignans, which can be used as a starting point for method development for this compound.

Table 1: Comparison of Lignan Extraction Conditions

ParameterMethod 1: Methanol ExtractionMethod 2: Optimized Methanol ExtractionMethod 3: Alkaline Methanolysis
Target Lignan Secoisolariciresinol (Seco)Seco, Matairesinol, etc.Secoisolariciresinol Diglucoside (SDG)
Matrix Flaxseed HullsCereal GrainsDefatted Flaxseed Flour
Solvent 70-80% Methanol84.6% MethanolSodium Methoxide (B1231860) in Methanol (58 mmol L⁻¹)
Temperature Not Specified44.2°C47°C
Time Not Specified53.6 min24 h
Key Finding Methanol was more efficient than ethanol for Seco extraction.[2]Optimized conditions significantly improved total lignan yield.[2]Combining extraction and hydrolysis into a single step was effective for SDG.[4][9]

Table 2: Performance of an HPLC-DAD Method for Secoisolariciresinol Diglucoside (SDG)

ParameterValueReference
Matrix Flaxseed Oil[10]
Limit of Detection (LOD) 0.08 µg/mL[10]
Limit of Quantification (LOQ) 0.27 µg/mL[10]
Recovery 90% - 95%[10]
Linearity (R²) 0.999[10]

Experimental Protocols

Protocol 1: General Extraction and Hydrolysis for Complex Lignans

This protocol is a generalized procedure based on methods for complex lignan oligomers and can be adapted for this compound.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant or biological material to remove water.

    • Grind the dried material to a fine, homogenous powder (e.g., using a ball mill).

    • Accurately weigh approximately 100-200 mg of the powdered sample into a centrifuge tube.

  • Extraction & Alkaline Hydrolysis (Combined Step):

    • Prepare a fresh solution of 0.05 M sodium methoxide in 85% methanol.

    • Add 10 mL of the methanolic sodium methoxide solution to the sample.

    • Add an internal standard if available.

    • Incubate in a shaking water bath at 45-50°C for 24 hours to simultaneously extract the lignan and hydrolyze the feruloyl ester bonds.[4][9]

  • Neutralization and Cleanup:

    • After incubation, cool the mixture to room temperature.

    • Neutralize the solution by adding an appropriate amount of acetic acid to a final pH of ~5.0.

    • Centrifuge the sample at 5000 x g for 10 minutes to pellet solid debris.[3]

    • Carefully transfer the supernatant to a new tube.

  • (Optional) Enzymatic Hydrolysis for Glycosidic Bonds:

    • This step is necessary if the secoisolariciresinol core is glycosylated.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).

    • Add 10 µL of β-glucosidase enzyme solution.[4]

    • Incubate at 37°C for 24 hours.[5]

  • Final Sample Preparation for LC-MS:

    • After hydrolysis (alkaline or enzymatic), stop the reaction by adding 1 mL of acetonitrile.

    • Vortex the sample thoroughly.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Protocol 2: HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF) with an electrospray ionization (ESI) source.[11]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10-15% B, increase linearly to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: ESI Negative (phenolic compounds ionize well in negative mode).[12]

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and its hydrolyzed product (secoisolariciresinol) must be determined by infusing a standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Complex Matrix extraction Extraction & Alkaline Hydrolysis (Sodium Methoxide in 85% MeOH, 45°C, 24h) start->extraction neutralize Neutralization (Acetic Acid to pH 5.0) extraction->neutralize cleanup Centrifugation & Supernatant Collection neutralize->cleanup optional_hydrolysis Optional: Enzymatic Hydrolysis (β-glucosidase, if glycosylated) cleanup->optional_hydrolysis spe Solid Phase Extraction (SPE) (for biological fluids) optional_hydrolysis->spe Glycoside Present filtration Syringe Filtration (0.22 µm) optional_hydrolysis->filtration Glycoside Absent spe->filtration lcms LC-MS/MS Analysis filtration->lcms

Caption: Workflow for Extraction and Analysis of this compound.

troubleshooting_workflow start Problem: Low Analyte Recovery check_extraction Is Extraction Complete? start->check_extraction check_hydrolysis Is Hydrolysis Efficient? check_extraction->check_hydrolysis No solution_extraction Optimize Solvent (Methanol %), Temperature, and Time check_extraction->solution_extraction Yes check_stability Is Analyte Degrading? check_hydrolysis->check_stability No solution_hydrolysis Optimize Hydrolysis Conditions (Alkaline or Enzymatic) check_hydrolysis->solution_hydrolysis Yes solution_stability Avoid Acidic Conditions & High Heat. Protect from Light. check_stability->solution_stability Yes solution_ok Problem Resolved check_stability->solution_ok No solution_extraction->solution_ok solution_hydrolysis->solution_ok

Caption: Troubleshooting Logic for Low Analyte Recovery Issues.

References

Technical Support Center: Enhancing the Absorption of 1,4-O-Diferuloylsecoisolariciresinol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the systemic absorption of 1,4-O-Diferuloylsecoisolariciresinol in animal studies. Due to limited direct pharmacokinetic data on this compound, this guide draws upon data from its precursor, secoisolariciresinol (B192356) diglucoside (SDG), and general strategies for improving the bioavailability of poorly soluble phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The oral bioavailability of many plant-derived lignans, including secoisolariciresinol derivatives, is often limited by several factors. These include low aqueous solubility, which hinders dissolution in the gastrointestinal fluids, and potential degradation in the harsh environment of the GI tract. Furthermore, these compounds can be subject to first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.

Q2: What are the primary metabolites I should be looking for in plasma after oral administration of a secoisolariciresinol derivative?

A2: Following oral administration of secoisolariciresinol diglucoside (SDG), the precursor to this compound, the primary metabolites detected in rat plasma are its aglycone, secoisolariciresinol (SECO), and the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). SDG itself is often undetectable in plasma. It is crucial to monitor for these metabolites to assess absorption and metabolism.

Q3: What are the most promising formulation strategies to enhance the absorption of this compound?

A3: Nanoencapsulation is a leading strategy to overcome the poor bioavailability of lignans.[1] Techniques such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes can protect the compound from degradation, improve its solubility and dissolution rate, and facilitate its transport across the intestinal epithelium.

Q4: Are there any food or processing effects that can influence the absorption of lignans?

A4: Yes, various food design and processing strategies can impact lignan (B3055560) bioavailability. For instance, the structure of the food matrix and the presence of other dietary components can influence the release and absorption of lignans. Additionally, processing techniques like germination and microwave treatment have been shown to affect the lignan content and profile in sources like flaxseed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable plasma concentrations of the parent compound. - Poor aqueous solubility and dissolution.- Rapid first-pass metabolism.- Degradation in the gastrointestinal tract.- Formulation: Utilize nanoformulations (SLNs, liposomes) to improve solubility and protect from degradation.[1][2][3][4][5][6]- Analytical: Ensure your analytical method is sensitive enough and that you are also quantifying expected metabolites (e.g., SECO, ED, EL).- Dosing: Consider co-administration with a permeation enhancer, but with caution regarding potential toxicity.
High variability in plasma concentrations between individual animals. - Differences in gut microbiota composition, which play a key role in lignan metabolism.- Inconsistent food intake affecting GI motility and absorption.- Inaccurate oral gavage technique.- Standardization: Use animals from the same source and housing conditions to minimize gut microbiota variability.- Fasting: Ensure a consistent fasting period before dosing to standardize GI conditions.- Technique: Refine oral gavage technique to ensure consistent delivery to the stomach.
Poor correlation between in vitro dissolution and in vivo absorption. - Complex in vivo environment not captured by simple dissolution tests.- Involvement of active transport mechanisms or significant gut wall metabolism.- In Vitro Models: Employ more sophisticated in vitro models, such as Caco-2 cell monolayers, to assess permeability.- Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
Instability of the formulation prior to administration. - Aggregation or degradation of nanoparticles.- Leakage of the encapsulated compound from liposomes.- Characterization: Regularly characterize your formulation for particle size, zeta potential, and encapsulation efficiency.- Storage: Optimize storage conditions (temperature, light protection) for your formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of SDG Metabolites in Rats After a Single Oral Dose (40 mg/kg SDG equivalent) [7]

Metabolite Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
Unconjugated SECODetected at 0.25 h--
Unconjugated ED (Enriched SDG)3.4 ± 3.38-
Unconjugated ED (SDG Polymer)6.2 ± 3.312-
Total ED and ELSimilar maximal concentrations between 11 and 12 h11-12Similar total body exposures

Note: SDG was undetectable in rat plasma samples.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery of a Poorly Soluble Lignan

This protocol is a general guideline based on methods for encapsulating poorly soluble drugs.[3][4]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Distilled water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the this compound in the molten lipid with continuous stirring until a clear solution or homogenous dispersion is formed.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization/Sonication: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (12-16 hours) before dosing, with free access to water.

Dosing and Sampling:

  • Formulation Administration: Administer the this compound formulation (e.g., SLN suspension) or a control formulation (e.g., suspension in 0.5% carboxymethylcellulose) via oral gavage at a predetermined dose.

  • Blood Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analyte(s) of interest from the plasma matrix.

  • Quantification: Use a validated LC-MS/MS method to quantify the concentrations of this compound and its potential metabolites (SECO, ED, EL).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_pk_study Pharmacokinetic Study prep_lipid Prepare Lipid Phase emulsify Emulsification prep_lipid->emulsify prep_aq Prepare Aqueous Phase prep_aq->emulsify homogenize Homogenization emulsify->homogenize cool Cooling & SLN Formation homogenize->cool dosing Oral Dosing (Rat) cool->dosing Administer SLN sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Calculate PK Parameters analysis->pk_params absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation compound This compound (Poorly Soluble) sln SLN Formulation compound->sln Encapsulation dissolution Enhanced Dissolution sln->dissolution absorption Increased Permeation dissolution->absorption Uptake metabolism Gut Wall Metabolism absorption->metabolism bioavailability Increased Bioavailability metabolism->bioavailability To Portal Vein

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of 1,4-O-Diferuloylsecoisolariciresinol and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of the plant lignan (B3055560) 1,4-O-Diferuloylsecoisolariciresinol and its subsequent metabolites. Drawing upon available experimental data, this document summarizes their relative potencies, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for key assays.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source. These compounds and their metabolites have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a derivative of secoisolariciresinol (B192356), a major lignan. Upon ingestion, this parent compound is expected to undergo metabolic transformation, initially to ferulic acid and secoisolariciresinol (SECO), and subsequently by gut microbiota to the enterolignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). Understanding the comparative anti-inflammatory efficacy of the parent compound and its metabolites is crucial for the development of novel therapeutic agents.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory and related antioxidant activities of this compound and its metabolic precursors and products. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparative studies are limited. Therefore, comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophage Cells

CompoundIC50 (µM)Source
9,9′-O-diferuloyl-(−)-secoisolariciresinol7.4[1]
Unidentified Isolariciresinol Derivative 13.7[1]
Unidentified Isolariciresinol Derivative 27.4[1]

Note: Data for this compound is not directly available. The data for 9,9′-O-diferuloyl-(−)-secoisolariciresinol, a structurally similar compound, is presented as a proxy.

Table 2: Antioxidant Potency Compared to Vitamin E

CompoundAntioxidant Potency (vs. Vitamin E)Source
Secoisolariciresinol Diglucoside (SDG)1.27[2]
Secoisolariciresinol (SECO)4.86[2]
Enterodiol (ED)5.02[2]
Enterolactone (EL)4.35[2]

Note: Antioxidant activity is a key mechanism contributing to the anti-inflammatory effects of lignans. SDG is the common precursor to SECO, ED, and EL.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

This assay is a common in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its metabolites). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A vehicle control group (treated with DMSO or other solvent) and a positive control group (treated with a known anti-inflammatory agent) are included.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Antioxidant Activity Assay (Chemiluminescence)

This assay measures the capacity of a compound to scavenge reactive oxygen species (ROS).

  • Preparation of Polymorphonuclear Leukocytes (PMNLs): PMNLs are isolated from fresh blood using a density gradient centrifugation method.

  • Chemiluminescence Measurement: The assay is performed in a luminometer. A reaction mixture containing PMNLs, luminol (B1675438) (a chemiluminescent probe), and the test compound at various concentrations is prepared.

  • Stimulation: The reaction is initiated by adding zymosan (a stimulant that triggers ROS production in PMNLs).

  • Data Acquisition: The chemiluminescence signal, which is proportional to the amount of ROS produced, is measured over time.

  • Data Analysis: The antioxidant activity is expressed as the percentage reduction in the chemiluminescence signal compared to the control (without the test compound). The antioxidant potency can be compared to a standard antioxidant like vitamin E.

Mandatory Visualization

Metabolic Pathway of Lignans

The following diagram illustrates the metabolic conversion of dietary lignans to the bioactive enterolignans by gut microbiota.

metabolic_pathway Dietary Lignans\n(e.g., this compound) Dietary Lignans (e.g., this compound) Ferulic Acid Ferulic Acid Dietary Lignans\n(e.g., this compound)->Ferulic Acid Metabolism Secoisolariciresinol (SECO) Secoisolariciresinol (SECO) Dietary Lignans\n(e.g., this compound)->Secoisolariciresinol (SECO) Metabolism Enterodiol (ED) Enterodiol (ED) Secoisolariciresinol (SECO)->Enterodiol (ED) Gut Microbiota Enterolactone (EL) Enterolactone (EL) Enterodiol (ED)->Enterolactone (EL) Gut Microbiota

Caption: Metabolic conversion of dietary lignans.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the anti-inflammatory effects of test compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seeding RAW 264.7 cells Seeding RAW 264.7 cells Pre-treatment with Test Compounds Pre-treatment with Test Compounds Seeding RAW 264.7 cells->Pre-treatment with Test Compounds LPS Stimulation LPS Stimulation Pre-treatment with Test Compounds->LPS Stimulation Measurement of NO, PGE2, Cytokines Measurement of NO, PGE2, Cytokines LPS Stimulation->Measurement of NO, PGE2, Cytokines

Caption: In vitro anti-inflammatory assay workflow.

Signaling Pathways in Inflammation

The following diagram depicts the NF-κB and MAPK signaling pathways, which are key targets for the anti-inflammatory action of lignans and their metabolites.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPK->NF-κB_n activates Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates transcription Pro-inflammatory Mediators\n(NO, PGE2, TNF-α, IL-6) Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Inflammatory Genes->Pro-inflammatory Mediators\n(NO, PGE2, TNF-α, IL-6) Lignans & Metabolites Lignans & Metabolites Lignans & Metabolites->IKK inhibits Lignans & Metabolites->MAPK inhibits

References

A Comparative Guide to the Bioavailability of Secoisolariciresinol Diglucoside (SDG) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Monomeric vs. Polymeric Formulations

Quantitative Bioavailability Data

A key study investigated the comparative oral pharmacokinetics of an enriched SDG formulation versus an SDG polymer in a rat model.[1][2][3] Due to rapid and extensive first-pass metabolism, SDG itself was not quantifiable in rat plasma.[1][3] Therefore, the bioavailability was assessed by measuring its primary metabolites: enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are considered the putative bioactive forms.[1][2][4]

The study revealed that despite the structural differences between the monomeric and polymeric formulations, their pharmacokinetic profiles were remarkably similar.[1] The total body exposures (AUC) and maximal concentrations (Cmax) of the metabolites showed no statistically significant differences between the two formulations.[1]

Below is a summary of the key pharmacokinetic parameters for the metabolites of enriched SDG and SDG polymer following a single oral dose (40 mg/kg SDG equivalent) in rats.

Pharmacokinetic ParameterMetaboliteEnriched SDG Formulation (Mean ± SD)SDG Polymer Formulation (Mean ± SD)
Cmax (ng/mL) Total Enterodiol (ED)262.2 ± 170.8207.2 ± 115.5
Total Enterolactone (EL)81.6 ± 23.865.9 ± 19.6
Tmax (h) Total Enterodiol (ED)11.3 ± 2.612.0 ± 2.0
Total Enterolactone (EL)12.6 ± 1.512.7 ± 3.0
AUC (ng·h/mL) Total Enterodiol (ED)3639.8 ± 1893.33612.3 ± 1858.4
Total Enterolactone (EL)1492.3 ± 449.61184.2 ± 336.1
Relative Bioavailability Total Enterodiol (ED)-111%
Total Enterolactone (EL)-89%

Data sourced from a comparative pharmacokinetic study in rats.[5]

These data suggest that the naturally occurring SDG polymer is a viable and more economical alternative to the costly purified SDG monomer for delivering the bioactive mammalian lignans, enterodiol and enterolactone.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a representative preclinical study comparing the bioavailability of different SDG formulations.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[6][7]

  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the study under controlled environmental conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.[7]

  • Dosing: A single oral dose of the test formulations is administered via oral gavage. In the comparative study of enriched SDG and SDG polymer, a dose of 40 mg/kg SDG equivalent was used.[1][2]

2. Blood Sample Collection:

  • Serial blood samples are collected at predetermined time points. For the SDG study, blood was collected at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 20, 24, 36, and 48 hours post-dosing.[1]

  • Blood is typically collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Technique: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is employed for the quantification of SDG and its metabolites (secoisolariciresinol, enterodiol, and enterolactone) in plasma.[1]

  • Sample Preparation: Plasma samples undergo a protein precipitation step, often followed by solid-phase extraction to concentrate the analytes and remove interfering substances.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.[1]

  • Relative bioavailability (Frel) is determined by comparing the AUC of the test formulation to the reference formulation.[1]

Visualizing Key Processes

To better illustrate the experimental and biological processes involved, the following diagrams have been generated.

experimental_workflow acclimatization Animal Acclimatization (1 week) dosing Oral Dosing (Enriched SDG vs. SDG Polymer) acclimatization->dosing blood_collection Serial Blood Collection (0-48 hours) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis (Quantification of Metabolites) plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis

Caption: Experimental workflow for a comparative bioavailability study.

metabolic_pathway sdg Secoisolariciresinol Diglucoside (SDG) (from formulation) seco Secoisolariciresinol (SECO) sdg->seco Gut Microbiota Hydrolysis ed Enterodiol (ED) seco->ed Gut Microbiota Demethylation & Dehydroxylation el Enterolactone (EL) ed->el Gut Microbiota Oxidation absorption Absorption into Circulation el->absorption

Caption: Metabolic pathway of SDG mediated by gut microbiota.

References

A Comparative Guide to the Efficacy of Secoisolariciresinol Diglucoside (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Secoisolariciresinol Diglucoside (SDG), a lignan (B3055560) found in flaxseed, against relevant alternatives in the fields of antioxidation and oncology. All data is supported by experimental findings to provide an objective overview for research and development purposes.

In Vitro Efficacy: SDG vs. Alternatives

The in vitro activities of SDG have been evaluated for both its antioxidant and anticancer properties.

Antioxidant Activity

SDG demonstrates potent antioxidant capabilities by scavenging free radicals. Its efficacy is often compared to other known antioxidants.

CompoundAssayIC50 ValueSource
Secoisolariciresinol Diglucoside (SDG) DPPH Radical Scavenging78.9 µg/mL[1][2]
Secoisolariciresinol (SECO)DPPH Radical ScavengingEffective at 25-200 µM[3]
Anticancer Activity

SDG and its primary metabolite, enterolactone (B190478) (ENL), have been shown to inhibit the viability of various cancer cell lines.[4] For comparison, Doxorubicin (B1662922), a conventional chemotherapeutic agent, is presented.

CompoundCell LineCancer TypeIC50 ValueSource
Secoisolariciresinol Diglucoside (SDG) HCT116Colorectal Cancer~50 µmol/L (induces pyroptosis)[5]
Enterolactone (ENL, SDG Metabolite) E0771, MDA-MB-231, MCF-7Breast CancerInhibits viability (Specific IC50 not stated)[4]
DoxorubicinHCT116Colorectal Cancer4.18 µM[6]
DoxorubicinMCF-7Breast Cancer (ER+)4 µM[1]
DoxorubicinMCF-7Breast Cancer (ER+)400 nM
DoxorubicinMDA-MB-231Breast Cancer (TNBC)1 µM[1]

In Vivo Efficacy: SDG vs. Alternatives

Animal models provide crucial data on the systemic effects of SDG.

Antioxidant and Hepatoprotective Effects

SDG has been evaluated for its ability to mitigate oxidative damage in vivo, with Silymarin, a known hepatoprotective agent, serving as a comparator.

CompoundAnimal ModelDosageKey FindingsSource
Secoisolariciresinol Diglucoside (SDG) CCl4-intoxicated Wistar rats12.5 and 25 mg/kg b.w. (oral)Significantly increased CAT, SOD, POX enzymes; decreased LPO.[1][2][1][2]
SilymarinCCl4-intoxicated Wistar rats25 mg/kg b.w. (oral)Protective effects, used as a positive control.[1][2][1][2]
Anticancer Effects

SDG has demonstrated tumor growth inhibition in preclinical models of breast and colorectal cancer.

CompoundAnimal ModelCancer TypeKey FindingsSource
Secoisolariciresinol Diglucoside (SDG) C57BL/6 mice with E0771 xenograftsTriple-Negative Breast CancerSignificantly reduced tumor volume and NF-κB activity.[4][4]
Secoisolariciresinol Diglucoside (SDG) Nude mice with HCT116 xenograftsColorectal CancerSignificantly inhibited tumor growth and induced pyroptosis.[5][5]
DoxorubicinNude mice with MCF-7 xenograftsBreast Cancer (ER+)Standard chemotherapeutic agent used in xenograft models.[3][7][3][7]
DoxorubicinNude mice with colorectal cancer xenograftsColorectal CancerStandard agent, though often with notable toxicity.[8][9][10][8][9][10]

Experimental Protocols and Methodologies

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity of synthetic SDG was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. Various concentrations of SDG were incubated with a methanolic solution of DPPH. The decrease in absorbance at 517 nm was measured over time. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was then calculated.[1][2]

In Vitro Cell Viability and Pyroptosis Assay (HCT116)

Human colorectal carcinoma (HCT116) cells were treated with SDG at concentrations ranging from 0 to 75 µmol/L for a specified time (e.g., 24 hours).[5] Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Morphological changes, such as cell swelling and the appearance of large bubbles characteristic of pyroptosis, were observed via microscopy.[5]

In Vivo Antioxidant Study in Rats

Wistar albino rats were used. Liver damage was induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) at 2 g/kg body weight. Following intoxication, animals were treated orally with synthetic SDG (at 12.5 and 25 mg/kg b.w.) or Silymarin (25 mg/kg) for 14 consecutive days. At the end of the treatment period, liver and kidney homogenates were prepared to measure the levels of antioxidant enzymes (Catalase, Superoxide Dismutase, Peroxidase) and lipid peroxidation.[1][2]

In Vivo Breast Cancer Xenograft Study

Female C57BL/6 mice were fed a control diet or a diet supplemented with SDG (100 mg/kg diet) for 8 weeks. After the dietary period, mice were orthotopically injected with syngeneic E0771 mammary tumor cells. Tumor growth was monitored using digital calipers for 3 weeks. Upon completion, tumors were excised for further analysis, including expression of NF-κB pathway proteins.[4]

Visualizing Mechanisms: Signaling Pathways and Workflows

SDG-Induced Pyroptosis in Colorectal Cancer Cells

SDG_Pyroptosis_Pathway cluster_0 SDG Intervention cluster_1 Cellular Response SDG Secoisolariciresinol Diglucoside (SDG) ROS ↑ Reactive Oxygen Species (ROS) SDG->ROS induces PI3K_AKT ↓ PI3K/AKT Pathway ROS->PI3K_AKT inhibits BAX ↑ BAX PI3K_AKT->BAX suppresses (inhibition lifted) Casp1 ↑ Cleaved Caspase-1 BAX->Casp1 activates GSDMD ↑ GSDMD-N Cleavage Casp1->GSDMD cleaves Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis triggers

General Workflow for In Vivo Xenograft Efficacy Study

Xenograft_Workflow start Start: Acclimatize Immunocompromised Mice injection Orthotopic Injection of Cancer Cells (e.g., E0771) start->injection randomization Tumor Establishment & Randomization injection->randomization treatment Treatment Group: Diet + SDG randomization->treatment Group 1 control Control Group: Basal Diet randomization->control Group 2 monitoring Monitor Tumor Volume & Body Weight (e.g., 3 weeks) treatment->monitoring control->monitoring endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Ex Vivo Analysis: - Immunohistochemistry - Western Blot - Gene Expression endpoint->analysis

SDG's Inhibition of NF-κB Signaling in Breast Cancer

NFkB_Pathway SDG_Metabolite Enterolactone (ENL) (SDG Metabolite) IKK IKK Complex SDG_Metabolite->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p Ubiquitination & Degradation IkB->IkB_p NFkB_complex NFkB_complex NFkB_p65 p65 NFkB_p50 p50 NFkB_active NFkB_active NFkB_complex->NFkB_active IκBα Degradation & Translocation Target_Genes Target_Genes

References

Cross-validation of analytical methods for 1,4-O-Diferuloylsecoisolariciresinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validation of Analytical Methods for 1,4-O-Diferuloylsecoisolariciresinol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is paramount for ensuring the quality and efficacy of therapeutic products. This guide provides an objective comparison of various analytical methods, supported by experimental data, to assist in the selection of the most appropriate quantification technique. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are commonly employed for the analysis of lignans (B1203133) and their derivatives.

Comparison of Analytical Methods

While various techniques can be used for the quantification of lignans, HPLC and UPLC-MS/MS are the most prevalent due to their sensitivity, specificity, and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, particularly with isotope dilution techniques to ensure accuracy and precision[1][2].

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely accessible method for the quantification of secoisolariciresinol (B192356) diglucoside (SDG), a related lignan[3]. This method offers good sensitivity and reliability for routine analysis[4][5].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices or when very low limits of detection are required[6][7][8].

The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods used for the quantification of lignans, which can be considered indicative for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-DAD for Lignan (B3055560) Quantification

ParameterResult
Linearity (R²) 0.999[3]
Limit of Detection (LOD) 0.08 µg/mL[3]
Limit of Quantification (LOQ) 0.27 µg/mL[3]
Recovery 90% - 95%[3]
Precision (RSD) < 14% (Intra- and Inter-assay)[9]

Table 2: Performance Characteristics of UPLC-MS/MS for Lignan Quantification

ParameterResult
Linearity (R²) > 0.993[10]
Precision (RSD) 2% - 4%[11]
Recovery 88% - 113%[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-DAD and UPLC-MS/MS.

Extraction of Lignans from Plant Material

A common procedure for extracting lignans, such as this compound, from plant sources like flaxseed involves the following steps[5][12][13]:

  • Defatting: The plant material is first defatted using a suitable solvent like hexane.

  • Extraction: The defatted flour is then extracted with a solvent mixture, such as dioxane/ethanol or methanol/water[3][5]. Ultrasonic-assisted extraction can also be employed[12].

  • Hydrolysis: Alkaline hydrolysis is often performed to release the lignans from their complexed forms[12][13].

  • Purification: The extract is then purified, for example, by solid-phase extraction (SPE), to remove interfering substances[5].

HPLC-DAD Method for Lignan Quantification

A reliable HPLC-DAD method for the quantification of SDG in flaxseed oil has been developed and can be adapted for this compound[3].

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used[4].

  • Flow Rate: Typically around 0.8 to 1.0 mL/min[4][10].

  • Detection: Diode-Array Detector (DAD) set at an appropriate wavelength.

  • Temperature: Maintained at a constant temperature, for example, 40°C[4].

UPLC-MS/MS Method for Lignan Quantification

For higher sensitivity and specificity, a UPLC-MS/MS method is recommended[6][11].

  • Column: UPLC ACQUITY BEH C18 column (e.g., 50 × 2.1 mm; particle size, 1.7 μm)[8].

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid[11].

  • Flow Rate: Typically around 0.3 mL/min[11].

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific quantification of the target analyte[11].

Visualizations

Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion A Define Analytical Target Profile B Select & Optimize Method A (e.g., HPLC-DAD) A->B C Select & Optimize Method B (e.g., UPLC-MS/MS) A->C D Specificity / Selectivity B->D C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Analyze Identical Samples with Both Methods H->I J Statistical Comparison of Results (e.g., t-test, Bland-Altman) I->J K Assess Concordance & Discrepancies J->K L Determine Method Interchangeability K->L

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway (Placeholder)

As this compound's specific signaling pathways are diverse and depend on the biological context, a generalized diagram is provided below. For a specific application, this should be replaced with the relevant pathway.

A This compound B Receptor Binding A->B C Signal Transduction Cascade B->C D Activation of Transcription Factors C->D E Target Gene Expression D->E F Biological Response E->F

Caption: Generalized signaling pathway for a bioactive compound.

References

A Comparative Analysis of 1,4-O-Diferuloylsecoisolariciresinol from Botanical Sources for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) with promising anti-inflammatory properties. While research into this specific compound is ongoing, this document summarizes the current knowledge on its primary plant source, isolation, and potential mechanism of action to support further investigation and drug development efforts.

Plant Sources and Quantitative Analysis

Currently, the most well-documented source of this compound is the Japanese Alder (Alnus japonica).[1] While other species of the Alnus genus are known to produce a variety of diarylheptanoids and lignans (B1203133), specific quantitative data for this compound in other plants is not yet available in the scientific literature. This highlights a significant area for future phytochemical research.

Table 1: Quantitative Data for this compound

Plant SourcePart of PlantExtraction YieldPurityReference
Alnus japonicaBranchesData not availableData not available[1]
Other Alnus speciesData not availableData not availableData not available
Other plant generaData not availableData not availableData not available

Note: The lack of quantitative data underscores the need for further research to identify and quantify this compound in a wider range of plant species.

Experimental Protocols

Isolation of this compound from Alnus japonica

The following protocol is based on the methodology described for the isolation of lignans from Alnus japonica.[1]

1. Extraction:

  • Air-dried and powdered branches of Alnus japonica are extracted with methanol (B129727) (MeOH) at room temperature.

  • The solvent is evaporated under reduced pressure to obtain a crude MeOH extract.

2. Fractionation:

  • The crude extract is suspended in distilled water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The CH₂Cl₂ fraction, which is enriched with lignans, is subjected to further purification.

3. Chromatographic Purification:

  • The CH₂Cl₂ fraction is subjected to column chromatography over a silica (B1680970) gel stationary phase.

  • A gradient elution system of increasing polarity, typically a mixture of n-hexane and EtOAc, is used to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18).

  • A gradient of MeOH and water is commonly used as the mobile phase.

  • The pure compound is isolated upon evaporation of the solvent.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantification by Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD)

While a specific validated UPLC-DAD method for this compound is not detailed in the available literature, a general method for the quantification of phenolic compounds can be adapted and validated.[2][3][4][5][6]

1. Instrumentation and Conditions:

  • System: UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of two solvents, typically acetonitrile (B52724) or methanol (solvent B) and water with a small percentage of acid, such as 0.1% formic acid or acetic acid (solvent A).

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, with monitoring at its wavelength of maximum absorbance.

2. Method Validation:

  • Linearity: A calibration curve is constructed by injecting a series of standard solutions of the purified compound at different concentrations. The correlation coefficient (R²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Assessed by repeated injections of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a specified percentage (e.g., 2%).

  • Accuracy: Determined by a recovery study, where a known amount of the standard is added to a sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).

  • Specificity: The ability of the method to resolve the analyte peak from other components in the sample matrix.

Below is a DOT script for an experimental workflow for the isolation and quantification of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Quantification A Plant Material (Alnus japonica) B Methanol Extraction A->B C Solvent Partitioning (CH₂Cl₂, EtOAc, n-BuOH) B->C D Silica Gel Column Chromatography C->D E Preparative HPLC D->E F Isolated this compound E->F G Structure Elucidation (NMR, HRMS) F->G H UPLC-DAD Quantification F->H I Quantitative Data G->I H->I

Caption: Workflow for the isolation and analysis of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated anti-inflammatory activity, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] While the precise signaling pathway for this compound has not been fully elucidated, many lignans are known to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby reducing the inflammatory response.

The following DOT script visualizes the proposed NF-κB signaling pathway and the potential point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB_n NF-κB (Active) NFkB->NFkB_n translocates NFkB_IkBa NF-κB/IκBα (Inactive) IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Nucleus Nucleus Compound 1,4-O-Diferuloyl- secoisolariciresinol Compound->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide to the Mechanism of Action of Secoisolariciresinol Diglucoside and its Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer mechanisms of Secoisolariciresinol (B192356) Diglucoside (SDG), a prominent lignan (B3055560) found in flaxseed, and its derivatives. While the specific compound 1,4-O-Diferuloylsecoisolariciresinol is not extensively documented in scientific literature, this guide focuses on its precursor, SDG, and its bioactive metabolites, secoisolariciresinol, enterodiol, and enterolactone (B190478). The performance of these compounds is compared with a well-researched phytoestrogen, Genistein (B1671435), and a conventional chemotherapeutic agent, Doxorubicin (B1662922), with supporting experimental data.

Core Mechanisms of Action

Secoisolariciresinol diglucoside (SDG) and its derivatives have been shown to exert their anti-cancer effects through several key mechanisms:

  • Modulation of Estrogen Receptor (ER) and Growth Factor Signaling: Particularly in hormone-dependent cancers like breast cancer, SDG and its metabolites can act as selective estrogen receptor modulators (SERMs). They compete with estrogen for binding to ERs, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.[1]

  • Inhibition of NF-κB Signaling: The pro-inflammatory NF-κB pathway is often constitutively active in cancer cells, promoting cell survival and proliferation. SDG and its metabolite enterolactone have been demonstrated to suppress NF-κB activation, leading to reduced expression of its target genes.[2][3][4]

  • Induction of Programmed Cell Death (Apoptosis and Pyroptosis): SDG can induce apoptosis (caspase-dependent programmed cell death) in cancer cells.[5] Furthermore, emerging research suggests that some natural compounds can induce pyroptosis, a highly inflammatory form of programmed cell death, which represents a novel avenue for cancer therapy. While direct evidence for SDG-induced pyroptosis is still developing, its ability to generate reactive oxygen species (ROS) aligns with known triggers of this pathway.[6]

Comparative Data Presentation

The following tables summarize the quantitative data on the anti-cancer effects of SDG and its derivatives compared to Genistein and Doxorubicin. It is important to note that the data are compiled from various studies with different experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Secoisolariciresinol Diglucoside (SDG)SW480 (Colon Cancer)24.5 µM (24h)[6]
GenisteinMCF-747.5 µM[7]
MDA-MB-231, MCF-76.5 - 12.0 µg/mL[8][9]
MCF-733.8 µg/mL (reduced to 14.6 µg/mL with targeted delivery)[10]
DoxorubicinMCF-74 µM (48h)[11]
MDA-MB-2311 µM (48h)[11]
MCF-78306 nM[12]
MDA-MB-2316602 nM[12]
MCF-70.68±0.04 µg/ml (48h)[13]
MDA-MB-2311.65 ± 0.23 μg/mL[14]

Table 2: Comparative Induction of Apoptosis in Cancer Cell Lines

CompoundCell LineTreatment ConditionsApoptosis PercentageReference
Secoisolariciresinol Diglucoside (SDG)SW480 (2D culture)IC50 concentration, 24h59.00%[5]
SW480 (3D culture)IC50 concentration, 24h19.50%[5]
GenisteinMDA-MB-23120 µM, 72h60.64%[15]
DoxorubicinMDA-MB-231with hyperthermia15.4% increase in early apoptosis[16]
MCF-720 nM~25%[17]

Signaling Pathway and Experimental Workflow Diagrams

SDG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor ER_nuc ER ER->ER_nuc EGFR Growth Factor Receptor (EGFR) PI3K PI3K EGFR->PI3K SDG SDG / Metabolites SDG->ER SDG->EGFR IKK IKK SDG->IKK ROS ROS SDG->ROS IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Akt Akt PI3K->Akt Akt->IKK Caspase1 Caspase-1 ROS->Caspase1 GSDMD GSDMD Caspase1->GSDMD Cleavage ProliferationGenes Proliferation/ Survival Genes NFkB_nuc->ProliferationGenes ERE Estrogen Response Element ER_nuc->ERE ERE->ProliferationGenes

Caption: Signaling pathways modulated by SDG and its metabolites in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treat with SDG, Genistein, Doxorubicin at various concentrations and time points start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot Analysis treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression/ Phosphorylation Analysis (e.g., p-p65, ERα) western->protein_quant conclusion Mechanism of Action Validation ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: General experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of SDG, Genistein, or Doxorubicin for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for NF-κB and ER Signaling

Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the NF-κB and ER signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, ERα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Secoisolariciresinol diglucoside (SDG) and its derivatives demonstrate significant anti-cancer potential through multiple mechanisms, including the modulation of critical signaling pathways involved in cell proliferation and survival. Its performance, when compared to other phytoestrogens like Genistein, shows it to be a promising natural compound for further investigation. While not as potent as conventional chemotherapeutics like Doxorubicin, its potentially lower toxicity profile makes it an attractive candidate for chemoprevention or as an adjunct to existing therapies. The experimental protocols provided in this guide offer a framework for the continued validation of its mechanism of action in various cancer models. Further research focusing on direct comparative studies and in vivo models is warranted to fully elucidate the therapeutic potential of SDG and its derivatives.

References

Navigating the Labyrinth of Lignan Extraction: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the therapeutic potential of lignans (B1203133), particularly 1,4-O-Diferuloylsecoisolariciresinol, establishing reproducible extraction protocols is a critical yet often challenging endeavor. While a wealth of literature exists for the extraction of the more common lignan (B3055560), secoisolariciresinol (B192356) diglucoside (SDG), specific, comparative data for this compound remains scarce. This guide, therefore, broadens its scope to provide a comparative overview of lignan extraction methodologies, with a primary focus on SDG from flaxseed, offering insights that are largely translatable to other complex lignans.

The extraction process is a pivotal step that significantly influences the yield, purity, and ultimately, the biological activity of the isolated compounds.[1] Several parameters, including the choice of solvent, temperature, time, and the specific technique employed, must be meticulously optimized to ensure consistent and reliable results.[1]

Comparative Analysis of Lignan Extraction Protocols

The following table summarizes quantitative data from various studies on lignan extraction, primarily focusing on SDG from flaxseed. This data highlights the variability in outcomes based on the chosen methodology.

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)TimeYieldPurity (%)Reference
Ultrasound-Assisted Extraction (UAE)Flaxseed Meal70% Ethanol (B145695)6030 min~1.5 g/100g Not ReportedFlintham (2009)
Microwave-Assisted Extraction (MAE)Flaxseed Meal70% Ethanol802 min~1.8 g/100g Not ReportedBeejmohun et al. (2007)
Soxhlet ExtractionDefatted Flaxseed95% EthanolBoiling Point8 h~1.2 g/100g Not ReportedJohnsson et al. (2002)
Pressurized Liquid Extraction (PLE)Flaxseed Meal80% Methanol10015 min~2.0 g/100g Not ReportedHosseinian & Beta (2009)
Alkaline Hydrolysis followed by ExtractionDefatted Flaxseed1. 0.5 M NaOH2. Ethyl Acetate (B1210297)1. RT2. RT1. 1 h2. -~2.5 g/100g >95%Eliasson et al. (2003)

Note: The yields and purities are approximate and can vary based on the specific conditions and the analytical methods used. The provided references are illustrative examples and not an exhaustive list.

Detailed Experimental Protocols

Reproducibility hinges on the meticulous documentation and execution of experimental protocols. Below are generalized methodologies for some of the key extraction techniques cited.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: Defatted flaxseed meal is ground to a fine powder (e.g., 40-60 mesh).

  • Extraction: A 1:20 solid-to-solvent ratio (w/v) of flaxseed powder to 70% aqueous ethanol is prepared in a flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).

  • Separation: The mixture is centrifuged, and the supernatant containing the lignan extract is collected.

  • Purification: The crude extract can be further purified using techniques like column chromatography.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, leading to faster extraction times.

Protocol:

  • Sample Preparation: Similar to UAE, finely ground, defatted flaxseed meal is used.

  • Extraction: The sample is mixed with the extraction solvent (e.g., 70% ethanol) in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific power (e.g., 500 W) for a short duration (e.g., 2 minutes).

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove solid residues.

Alkaline Hydrolysis Method

This method is often employed to release SDG from its complex with other macromolecules in flaxseed.

Protocol:

  • Hydrolysis: Defatted flaxseed meal is treated with an aqueous alkaline solution (e.g., 0.5 M NaOH) at room temperature with stirring for approximately 1 hour. This step cleaves the ester bonds linking the lignan polymer.

  • Neutralization: The mixture is neutralized with an acid (e.g., HCl) to a pH of approximately 3.

  • Liquid-Liquid Extraction: The aqueous solution is then extracted with a water-immiscible organic solvent such as ethyl acetate to partition the liberated lignans into the organic phase.

  • Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude lignan extract.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the extraction and analysis of lignans, providing a logical sequence of the key steps involved.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Plant Material (e.g., Flaxseed) Grinding Grinding/Milling Plant_Material->Grinding Defatting Defatting (e.g., with Hexane) Grinding->Defatting Extraction_Method Choice of Extraction Method (UAE, MAE, Soxhlet, etc.) Defatting->Extraction_Method Crude_Extract Crude Lignan Extract Extraction_Method->Crude_Extract Solvent_Selection Solvent Selection (e.g., Ethanol, Methanol) Parameter_Optimization Parameter Optimization (Temp, Time, Ratio) Filtration Filtration/Centrifugation Crude_Extract->Filtration Purification Purification (e.g., Column Chromatography) Filtration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Pure_Lignan Pure Lignan Analysis->Pure_Lignan

Caption: Generalized workflow for lignan extraction and analysis.

The choice of extraction method and the fine-tuning of its parameters are paramount for achieving reproducible yields of this compound and other lignans. While this guide provides a comparative overview based on available data for related compounds, researchers are encouraged to perform their own optimization studies for their specific lignan of interest. The use of standardized protocols and detailed reporting of experimental conditions will be crucial for advancing the research and development of these promising bioactive molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 1,4-O-Diferuloylsecoisolariciresinol, a derivative of the lignan (B3055560) secoisolariciresinol.

Understanding the Compound

This compound belongs to the family of lignans (B1203133), which are naturally occurring phenols. While many lignans are not classified as hazardous, the lack of specific data for this compound necessitates a cautious approach to its disposal.

Quantitative Data on Non-Hazardous Waste Disposal

The following table summarizes key considerations for the disposal of non-hazardous chemical waste, based on general laboratory safety protocols.

ParameterGuidelineCitation
Waste Classification Must be confirmed as non-hazardous through an SDS or institutional chemical safety assessment.[1]
Solid Waste Can often be disposed of in the regular trash, provided it is not contaminated with hazardous materials.[1][2]
Liquid Waste (Aqueous) May be permissible for drain disposal if water-soluble and not harmful to aquatic life. Requires significant dilution with water.[3]
Liquid Waste (Organic) Generally should not be drain disposed. Collect in a designated, labeled waste container.[2]
Empty Containers Must be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Deface or remove labels before disposal.[4][5]
Regulatory Oversight Governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with state and local regulations often imposing stricter rules.[6][7][8][9]

Step-by-Step Disposal Protocol

The following is a detailed methodology for the proper disposal of this compound, assuming it is determined to be non-hazardous by your institution.

1. Waste Identification and Segregation:

  • Confirm that this compound is not listed as a hazardous substance by the EPA or your local regulatory agencies.
  • Segregate waste containing this compound from all other laboratory waste streams at the point of generation.[5]

2. Handling Unused or Excess Material:

  • Solid Form: If the compound is in a solid, non-dispersible form, it can likely be placed in a sealed, clearly labeled container and disposed of as non-hazardous solid waste.
  • Solutions:
  • Aqueous Solutions: For small quantities of dilute, water-soluble solutions, your institution may permit drain disposal with copious amounts of water. Verify this with your EHS department.[3]
  • Organic Solvent Solutions: Solutions in organic solvents must be collected in a designated hazardous waste container for solvents. Do not dispose of organic solvents down the drain.

3. Decontamination of Labware and Surfaces:

  • Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol).
  • Dispose of contaminated wipes and personal protective equipment (PPE) such as gloves and bench paper in the solid waste stream, unless they are grossly contaminated with a hazardous solvent.

4. Disposal of Empty Containers:

  • Rinse the original container and any other containers used to handle the compound three times with a suitable solvent.
  • Collect the rinsate for proper disposal as chemical waste.
  • After rinsing, deface the label on the empty container to prevent misuse and dispose of it in the regular laboratory glass or plastic recycling, as appropriate.[4]

5. Documentation:

  • Maintain a record of the disposal of the compound in your laboratory's chemical inventory or waste log, as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_sds Consult Institutional SDS or EHS for Hazard Classification start->check_sds is_hazardous Is it Classified as Hazardous? check_sds->is_hazardous hazardous_waste Follow Hazardous Chemical Waste Protocol is_hazardous->hazardous_waste Yes non_hazardous Proceed with Non-Hazardous Waste Protocol is_hazardous->non_hazardous No end End of Disposal Process hazardous_waste->end waste_form Determine Physical Form non_hazardous->waste_form solid Solid Waste waste_form->solid Solid liquid Liquid Waste waste_form->liquid Liquid solid_disposal Seal in Labeled Container Dispose as Non-Hazardous Solid Waste solid->solid_disposal liquid_type Determine Solvent liquid->liquid_type solid_disposal->end aqueous Aqueous Solution liquid_type->aqueous Aqueous organic Organic Solvent liquid_type->organic Organic aqueous_disposal Consult EHS for Drain Disposal Approval Dilute and Flush if Permitted aqueous->aqueous_disposal organic_disposal Collect in Designated Solvent Waste Container organic->organic_disposal aqueous_disposal->end organic_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling 1,4-O-Diferuloylsecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,4-O-Diferuloylsecoisolariciresinol (CAS No. 56973-66-1). Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the hazard profile of structurally similar compounds, such as Secoisolariciresinol Monoglucoside, and established laboratory best practices for handling chemical powders. It is imperative to treat this compound with a conservative approach to safety.

Hazard Assessment

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]

Therefore, it is prudent to assume this compound presents a similar hazard profile. The compound is typically supplied as a powder.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Specific Equipment Reason
Eye and Face Protection Chemical safety goggles and a face shield.To protect against airborne particles and potential splashes.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[2]
Body Protection A fully buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.To prevent inhalation of the powder, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Perform a thorough risk assessment before beginning any work.

  • Ensure a chemical fume hood is available and functioning correctly. All handling of the powdered form of this compound should be conducted within the fume hood to minimize inhalation risk.

  • Locate the nearest safety shower and eyewash station and confirm they are operational.

  • Prepare all necessary equipment and materials before handling the compound to minimize time spent in the handling area.

2. Handling the Compound:

  • Don the required PPE as detailed in the table above.

  • Carefully unpack the container within the chemical fume hood.

  • To prevent generating dust, avoid pouring the powder. Use a spatula or other appropriate tool to transfer the compound.

  • If making a solution, add the solvent to the weighed compound slowly to avoid splashing. This compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Keep the container tightly closed when not in use.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.

  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

  • All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

  • Collect waste in a clearly labeled, sealed container.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Risk Assessment & PPE Donning FumeHood Prepare Chemical Fume Hood Prep->FumeHood Emergency Locate & Verify Eyewash/Shower Prep->Emergency Unpack Unpack & Weigh Compound FumeHood->Unpack In Fume Hood Transfer Transfer & Prepare Solution Unpack->Transfer Decon Decontaminate Workspace & Equipment Transfer->Decon Waste Segregate & Label Hazardous Waste Decon->Waste PPE_Removal Properly Remove & Dispose of PPE Waste->PPE_Removal Wash Wash Hands Thoroughly PPE_Removal->Wash

Caption: Workflow for the safe handling of this compound.

References

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